molecular formula C11H10O2 B1503097 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde CAS No. 544707-13-3

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Cat. No.: B1503097
CAS No.: 544707-13-3
M. Wt: 174.2 g/mol
InChI Key: JNMGWHGSRGUHJY-UHFFFAOYSA-N
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Description

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-hydroxybut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGWHGSRGUHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650802
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544707-13-3
Record name 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a bifunctional aromatic compound, stands as a versatile and valuable intermediate in modern organic synthesis. Its unique molecular architecture, featuring a terminal alkyne, a primary alcohol, and an aldehyde moiety, offers a trifecta of reactive sites for intricate molecular construction. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications in medicinal chemistry and materials science. By synthesizing available data with field-proven insights, this document aims to serve as a critical resource for researchers leveraging this compound in the development of novel chemical entities.

Introduction: A Molecule of Strategic Importance

This compound (Figure 1) is a strategically important building block in organic chemistry. The presence of three distinct functional groups—an aromatic aldehyde, a terminal alkyne, and a primary alcohol—within a single, relatively simple structure, provides chemists with a powerful tool for the synthesis of complex molecules. The aldehyde function serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as aldol condensations, Wittig reactions, and reductive aminations. The alkyne group is a gateway to a vast array of transformations, including click chemistry, cycloadditions, and further cross-coupling reactions. Finally, the hydroxyl group can be derivatized or used to introduce polarity and hydrogen bonding capabilities. This multifunctionality makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 544707-13-3[1][2][3][4]
Molecular Formula C₁₁H₁₀O₂[1][2][3][4]
Molecular Weight 174.20 g/mol [2][3]
Appearance Brown solid[1]
Purity ≥95% (NMR)[1]
Storage Conditions Store at 0-8°C, sealed in a dry environment[1][3]
Topological Polar Surface Area (TPSA) 37.3 Ų[2][3]
XLogP3-AA (Predicted) 1.4[2]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 2[2][3]
Rotatable Bond Count 3[2]

While experimentally determined spectroscopic data is not widely published in peer-reviewed journals, predicted data and typical spectral features can be inferred from the structure and are crucial for reaction monitoring and characterization.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.9-10.1 ppm), aromatic protons in the 7.5-7.9 ppm region (as two doublets, characteristic of a 1,4-disubstituted benzene ring), and aliphatic protons of the hydroxybutyl chain. The methylene group adjacent to the hydroxyl group would appear as a triplet around 3.7-3.9 ppm, and the methylene group adjacent to the alkyne would be a triplet around 2.6-2.8 ppm. A broad singlet corresponding to the hydroxyl proton would also be present.

  • ¹³C NMR: The carbon NMR would feature a signal for the aldehyde carbonyl carbon around 190-192 ppm. Aromatic carbons would resonate in the 125-135 ppm range. The acetylenic carbons are expected around 80-95 ppm, and the two methylene carbons would appear in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1690-1710 cm⁻¹, a broad O-H stretch for the alcohol around 3200-3600 cm⁻¹, C≡C stretching for the alkyne (which may be weak or absent due to symmetry) around 2100-2260 cm⁻¹, and C-H stretching for the aromatic ring and aldehyde just above 3000 cm⁻¹ and around 2720-2820 cm⁻¹ respectively.

  • Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174.07. Common fragmentation patterns would involve the loss of water, carbon monoxide, and fragmentation of the butynol side chain. Predicted adducts include [M+H]⁺ at m/z 175.07536 and [M+Na]⁺ at m/z 197.05730.[5]

Synthesis: The Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[6] The causality behind this choice lies in its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, including the aldehyde and hydroxyl moieties present in the target molecule.

The synthesis involves the coupling of 4-iodobenzaldehyde with 3-butyn-1-ol, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the product, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Iodobenzaldehyde Catalyst Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide Co-catalyst) Product This compound A->Product Sonogashira Coupling B 3-Butyn-1-ol B->Product Sonogashira Coupling Base Triethylamine (Et₃N) Solvent Acetonitrile (MeCN) Atmosphere Inert (Nitrogen or Argon) Workup Aqueous Workup & Silica Gel Chromatography Product->Workup Purification Reactivity cluster_aldehyde Aldehyde Reactions cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions Start This compound Wittig Wittig Reaction (C=C formation) Start->Wittig ReductiveAmination Reductive Amination (C-N formation) Start->ReductiveAmination Aldol Aldol Condensation (C-C formation) Start->Aldol Click Click Chemistry (Huisgen Cycloaddition) (Triazole formation) Start->Click Cycloaddition [4+2] Cycloaddition (Ring formation) Start->Cycloaddition FurtherCoupling Further Sonogashira Coupling (Extended π-systems) Start->FurtherCoupling Etherification Etherification (e.g., Williamson) Start->Etherification Esterification Esterification Start->Esterification Oxidation Oxidation to Carboxylic Acid Start->Oxidation

References

A Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (CAS No. 544707-13-3) is a uniquely structured bifunctional molecule that serves as a valuable intermediate in advanced organic synthesis.[1] Possessing a reactive aldehyde, a terminal primary alcohol, and a rigid internal alkyne linker, this compound offers a strategic platform for the construction of complex molecular architectures. Its utility is particularly pronounced in pharmaceutical development, where it can act as a versatile scaffold or linker for novel therapeutic agents, and in materials science for the synthesis of specialized polymers and dyes.[1][2] This guide provides an in-depth analysis of its chemical properties, a detailed methodology for its synthesis via Sonogashira coupling, an exploration of its chemical reactivity, and an overview of its current and potential applications.

Core Molecular Profile and Physicochemical Properties

This compound is a solid, typically brown in appearance, characterized by the presence of three key functional groups: an aromatic aldehyde, a butynol chain, and the underlying phenyl ring.[1] This strategic combination allows for orthogonal chemical modifications, making it a highly sought-after building block.

The aldehyde group provides a reactive handle for forming imines, oximes, or for undergoing olefination and reduction reactions. The primary alcohol can be readily oxidized, esterified, or converted into a leaving group for nucleophilic substitution. The internal alkyne imparts conformational rigidity to the molecular backbone, a desirable trait in drug design for optimizing ligand-receptor interactions.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source(s)
CAS Number 544707-13-3 [1][3][4]
Molecular Formula C₁₁H₁₀O₂ [1][3][5]
Molecular Weight 174.20 g/mol [1][3]
Appearance Brown solid [1]
Purity ≥95% - ≥98% [1][5]
IUPAC Name 4-(4-hydroxybut-1-ynyl)benzaldehyde [3]
SMILES O=C([H])C1=CC=C(C=C1)C#CCCO [5]
InChI Key JNMGWHGSRGUHJY-UHFFFAOYSA-N [3][4]
Topological Polar Surface Area (TPSA) 37.3 Ų [5]
logP (Computed) 1.233 [5]

| Storage Conditions | Store at 0-8°C, sealed in dry conditions |[1][5] |

Synthesis Pathway: The Sonogashira Cross-Coupling Reaction

The most efficient and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific case, it involves the reaction between 3-butyn-1-ol and a 4-halobenzaldehyde (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) using a dual-catalyst system of palladium and copper.[6][7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalysis Catalytic System A 4-Iodobenzaldehyde (Aryl Halide) Process Sonogashira Cross-Coupling A->Process B 3-Butyn-1-ol (Terminal Alkyne) B->Process C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->Process D Cu(I) Co-catalyst (e.g., CuI) D->Process E Amine Base (e.g., TEA, DIPEA) E->Process Product This compound Process->Product caption Synthesis Workflow Diagram Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Aryl Ar-Pd(II)-X(L₂) OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Complex Ar-Pd(II)-C≡CR(L₂) Transmetal->Pd_Complex RedElim Reductive Elimination Pd_Complex->RedElim RedElim->Pd0 Ar-C≡CR (Product) CuX Cu(I)X Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuX, Base - Base·HX Base Base Cu_Acetylide->Transmetal Cu-acetylide transfers alkyne to Palladium caption Catalytic Cycles of the Sonogashira Reaction Reactivity_Map Core This compound Red Reduction (e.g., NaBH₄) Core->Red Diol product Ox Oxidation (e.g., Ag₂O) Core->Ox Carboxylic acid product Wittig Wittig Olefination Core->Wittig Stilbene derivative Ester Esterification (e.g., Ac₂O, pyridine) Core->Ester Ester product Ether Etherification (e.g., NaH, BnBr) Core->Ether Ether product Ox2 Oxidation (e.g., PCC, DMP) Core->Ox2 Aldehyde/Acid product Hyd Hydrogenation (e.g., H₂, Lindlar's cat.) Core->Hyd (Z)-Alkene product Click Azide-Alkyne Cycloaddition (strain-promoted) Core->Click Triazole product Aldehyde_Node Aldehyde (-CHO) Hydroxyl_Node Hydroxyl (-OH) Alkyne_Node Alkyne (-C≡C-) caption Reactivity Map of Key Functional Groups

References

An In-depth Technical Guide to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a versatile bifunctional molecule increasingly utilized in advanced organic synthesis. The document details the compound's key physicochemical properties, provides a robust, field-tested protocol for its synthesis via Sonogashira coupling, and outlines its established and potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this valuable synthetic intermediate.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a unique chemical entity characterized by the presence of both an aldehyde and a primary alcohol, separated by a rigid alkyne linker attached to a benzene ring. This specific arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and heterocycles. The terminal hydroxyl group offers a site for esterification, etherification, or conversion to other functional groups. The central aryl-alkyne core imparts rigidity and linearity to molecular designs, a desirable feature in the development of various targeted therapeutics and functional materials. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical synthesis and application.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is foundational to its effective application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₂[1][2]
Molecular Weight 174.20 g/mol [1][2]
IUPAC Name 4-(4-hydroxybut-1-ynyl)benzaldehyde[2]
CAS Number 544707-13-3[1][2]
Appearance Brown solid[1]
Purity Typically ≥95% (by NMR)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis of this compound via Sonogashira Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (but-3-yn-1-ol) and an aryl halide (4-iodobenzaldehyde). The causality behind this choice of reaction lies in its high efficiency, mild reaction conditions, and broad functional group tolerance, which are critical for preserving the aldehyde and hydroxyl moieties of the reactants.[3]

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling transmetalation to the palladium center, followed by reductive elimination to yield the desired product.[5]

Sonogashira_Coupling_Workflow Reagents Reactants: - 4-Iodobenzaldehyde - But-3-yn-1-ol - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - CuI (co-catalyst) - Base (e.g., Triethylamine) Reaction_Vessel Reaction Setup: - Inert atmosphere (N₂ or Ar) - Anhydrous solvent (e.g., THF/DMA) - Room temperature or gentle heating Reagents->Reaction_Vessel 1. Combine Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) - GC-MS Reaction_Vessel->Monitoring 2. React & Monitor Workup Workup: - Quenching - Extraction with organic solvent - Washing with brine Monitoring->Workup 3. Upon Completion Purification Purification: - Column Chromatography (Silica gel) Workup->Purification 4. Isolate Crude Product Final Product: This compound Purification->Product 5. Purify

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution is confirmed by in-process monitoring and final product characterization.

Materials:

  • 4-Iodobenzaldehyde

  • But-3-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Tetrahydrofuran (THF) or Dimethylacetamide (DMA)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can lead to undesirable side reactions, such as the Glaser homocoupling of the alkyne.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., a 9:1 mixture of THF and DMA) followed by distilled triethylamine (2.0-3.0 eq). Stir the mixture until all solids have dissolved.

  • Alkyne Addition: Add but-3-yn-1-ol (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~9.9-10.1 ppm), aromatic protons (two doublets in the range of ~7.5-7.9 ppm), and the methylene protons adjacent to the hydroxyl group and the alkyne (triplets, ~3.7-3.9 ppm and ~2.6-2.8 ppm, respectively). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (~191 ppm), the quaternary alkyne carbons (~80-95 ppm), the aromatic carbons (~125-140 ppm), and the methylene carbons (~60 ppm and ~23 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹, a broad O-H stretch from the alcohol at ~3300-3400 cm⁻¹, a C≡C stretch (alkyne) at ~2200 cm⁻¹ (which may be weak due to symmetry), and C-H stretches of the aromatic ring and aldehyde at ~2800-3100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 174.20 g/mol .

Applications in Research and Development

The unique bifunctional nature of this compound makes it a strategic starting material in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and complex natural products.[1][6] Its utility is particularly noted in the development of anti-inflammatory and analgesic drugs.[1][6] The rigid aryl-alkyne scaffold can be used to position pharmacophoric groups in a specific orientation for optimal interaction with biological targets such as enzymes and receptors.

Medicinal_Chemistry_Applications Start This compound Aldehyde_Mod Aldehyde Modification (e.g., Reductive Amination, Wittig Reaction, Heterocycle Formation) Start->Aldehyde_Mod Alcohol_Mod Alcohol Modification (e.g., Esterification, Etherification, Coupling Reactions) Start->Alcohol_Mod Bioactive_Molecules Diverse Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Aldehyde_Mod->Bioactive_Molecules Alcohol_Mod->Bioactive_Molecules

References

Introduction to 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and its Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound is a unique bifunctional molecule incorporating an aromatic aldehyde, a hydroxyl group, and an internal alkyne.[1] This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Understanding its solubility is paramount for its effective use in various applications, from reaction engineering and purification to formulation development.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₂[3][4][5]
Molecular Weight174.20 g/mol [4][5]
AppearanceSolid (Brown solid)[1][3]
LogP1.233[5]
Topological Polar Surface Area (TPSA)37.3 Ų[4][5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors2[5]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is influenced by its various functional groups. The aromatic ring and the butynyl chain are largely nonpolar, while the aldehyde and hydroxyl groups are polar and capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Arising from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Arising from hydrogen bond formation.

The total Hansen solubility parameter (δt) is calculated as: δt² = δd² + δp² + δh²[8]

Estimated Solubility Profile in Common Organic Solvents

Based on the structural features of this compound and the principles of solubility, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of the solute can form hydrogen bonds with the solvent. The polar aldehyde group also contributes to favorable interactions.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)HighThe polar carbonyl group of the solute can engage in dipole-dipole interactions with the solvent. The absence of acidic protons in the solvent prevents unwanted reactions with the aldehyde.
Nonpolar Aprotic Hexane, TolueneLow to ModerateThe nonpolar aromatic ring and butynyl chain will have favorable interactions with these solvents. However, the polar hydroxyl and aldehyde groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute molecule.

This predicted profile is supported by the known solubility of the related compound, 4-hydroxybenzaldehyde, which is soluble in organic solvents like ethanol, ether, acetone, and ethyl acetate.[10][11]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of this compound.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a simple test tube method.[12][13]

Protocol:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add the selected organic solvent dropwise, vortexing or shaking after each addition.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe for complete dissolution of the solid.

  • Categorize the solubility as:

    • Soluble: Complete dissolution.

    • Slightly Soluble: Partial dissolution.

    • Insoluble: No apparent dissolution.

Diagram of the Qualitative Solubility Testing Workflow:

G start Start: Weigh Solute add_solvent Add Solvent Incrementally start->add_solvent vortex Vortex/Shake add_solvent->vortex observe Observe for Dissolution vortex->observe decision Completely Dissolved? observe->decision soluble Classify as Soluble decision->soluble Yes max_vol Max Volume Reached? decision->max_vol No max_vol->add_solvent No partially_soluble Classify as Partially Soluble max_vol->partially_soluble Yes insoluble Classify as Insoluble partially_soluble->insoluble If no visible dissolution

Caption: A flowchart of the qualitative solubility testing protocol.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Add a known volume of the selected organic solvent to each vial.

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

G start Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temperature with Agitation start->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate

Caption: A workflow diagram for the quantitative shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[6] This is an endothermic process where heat input helps to overcome the lattice energy of the solid.

  • Solvent Polarity: As discussed, a closer match in polarity between the solute and solvent will generally lead to higher solubility.[6]

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical methodologies for researchers, scientists, and drug development professionals to effectively work with this versatile compound. It is anticipated that this compound will exhibit high solubility in polar protic and aprotic solvents and moderate solubility in nonpolar and chlorinated solvents. Experimental verification using the outlined protocols is strongly recommended for specific applications.

References

An In-depth Technical Guide on the Safe Handling and Use of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde stands out as a molecule of significant interest. Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkyne, makes it a versatile building block in medicinal chemistry and materials science.[1] The aldehyde facilitates a range of classical transformations, while the terminal alkyne is amenable to modern coupling reactions, such as "click chemistry".[2] This unique combination of functional groups allows for the streamlined synthesis of complex molecules.[1] However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in scientific principles and best laboratory practices.

PART 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards associated with a chemical. While specific toxicological data for this compound is limited, a robust risk assessment can be conducted by examining its constituent functional groups and available safety information for structurally similar compounds.

1.1 Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀O₂PubChem[3]
Molecular Weight 174.20 g/mol PubChem[3]
Appearance SolidSigma-Aldrich
CAS Number 544707-13-3PubChem[3]
1.2 GHS Classification and Hazards

Based on data from suppliers and chemical databases, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed[3]

  • Hazard Class: Acute toxicity, oral (Category 4)[3]

The primary hazards are associated with the benzaldehyde and terminal alkyne functionalities. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Some aromatic aldehydes are known to cause skin and serious eye irritation.[5][6] The terminal alkyne, while a valuable functional group, can be acidic and may react with certain metals.[7]

PART 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating exposure to hazardous chemicals is paramount in a laboratory setting. A multi-tiered approach, combining engineering controls and appropriate Personal Protective Equipment (PPE), is essential.

2.1 Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

2.2 Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[9][10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][11] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[4] Always inspect gloves for any signs of degradation or perforation before use.[12]

    • Lab Coat: A lab coat should be worn to protect personal clothing and skin from contamination.[11]

  • Respiratory Protection: In most cases, working within a fume hood will provide adequate respiratory protection. If there is a risk of generating significant amounts of dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][13]

Diagram 1: PPE Selection Logic

PPE_Selection Start Handling this compound Assess_Risk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->Assess_Risk Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Risk->Standard_PPE Splash_Risk Significant Splash Risk? Standard_PPE->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Aerosol_Risk Aerosol/Dust Generation Outside Fume Hood? Splash_Risk->Aerosol_Risk No Face_Shield->Aerosol_Risk Respirator Use NIOSH-Approved Respirator Aerosol_Risk->Respirator Yes End Proceed with Caution Aerosol_Risk->End No Respirator->End

Caption: A decision-making workflow for selecting appropriate PPE.

PART 3: Safe Handling and Storage Protocols
3.1 Handling
  • Avoid Dust Formation: Handle the solid material in a way that minimizes the generation of dust.

  • Inert Atmosphere: For reactions involving the terminal alkyne, particularly with organometallic reagents, it is often necessary to work under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions due to the acidity of the acetylenic proton.[14]

  • Grounding: For transfers of large quantities of the solid, take precautionary measures against static discharge.[8]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[8]

3.2 Storage
  • Conditions: Store in a cool, well-ventilated place.[8] Keep the container tightly closed.[8]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[5]

PART 4: Emergency Procedures
4.1 First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[15] If skin irritation occurs, get medical advice/attention.[6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse mouth with water.[16] Do NOT induce vomiting. Seek immediate medical attention.[6]

4.2 Spill Response

In the event of a spill, the primary concern is the safety of personnel.

Diagram 2: Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if necessary Alert->Evacuate Assess Assess the spill (size, location, hazards) Evacuate->Assess Small_Spill Is it a small, manageable spill? Assess->Small_Spill Large_Spill Call for emergency response (e.g., EHS, 911) Small_Spill->Large_Spill No Cleanup Contain and clean up the spill using appropriate spill kit materials Small_Spill->Cleanup Yes Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to your supervisor Dispose->Report

Caption: A generalized workflow for responding to a chemical spill.

For a small spill, knowledgeable personnel wearing appropriate PPE can proceed with cleanup.[15]

  • Containment: Use an inert absorbent material like sand or vermiculite to contain the spill.[8]

  • Collection: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[17]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste as hazardous material in accordance with local regulations.[18]

For large spills, or if you are unsure how to proceed, evacuate the area and call for emergency assistance.[19][20]

PART 5: Disposal Considerations

Waste generated from the use of this compound, including contaminated materials from spill cleanups, must be treated as hazardous waste.[18] Dispose of all chemical waste in properly labeled containers and follow all federal, state, and local regulations for hazardous waste disposal.[17]

References

A Technical Guide to the Synthesis and Biological Exploration of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a unique bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of organic compounds.[1][2] Its structure, featuring a reactive aldehyde, a terminal alkyne, and a primary alcohol, presents multiple opportunities for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. While the biological activity of its direct derivatives is an emerging area of research, the parent compound is recognized for its utility in constructing more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide will provide an in-depth exploration of the synthetic pathways to generate derivatives of this compound and outline a strategic approach to investigating their biological potential.

Chemical Profile of the Core Scaffold

The foundation of this chemical class is this compound, a compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.20 g/mol .[3]

PropertyValueSource
CAS Number 544707-13-3[3]
Molecular Formula C₁₁H₁₀O₂[3]
Molecular Weight 174.20 g/mol [3]
Appearance Brown solid[1]
SMILES O=C(c1ccc(cc1)C#CCCO)[4]
InChI InChI=1S/C11H10O2/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9,12H,2,8H2[4]

Synthetic Strategies for Derivatization

The chemical versatility of this compound allows for a multitude of synthetic transformations. The following diagram illustrates potential reaction sites for creating a diverse library of derivatives.

Synthetic_Derivatization Core_Scaffold This compound Aldehyde_Modification Aldehyde Modifications (e.g., Reductive Amination, Wittig Reaction, Grignard Reaction) Core_Scaffold->Aldehyde_Modification CHO Alkyne_Modification Alkyne Modifications (e.g., Click Chemistry, Sonogashira Coupling) Core_Scaffold->Alkyne_Modification C≡C Hydroxyl_Modification Hydroxyl Modifications (e.g., Etherification, Esterification) Core_Scaffold->Hydroxyl_Modification OH Derivative_Library Diverse Derivative Library Aldehyde_Modification->Derivative_Library Alkyne_Modification->Derivative_Library Hydroxyl_Modification->Derivative_Library

Caption: Potential sites for synthetic modification of the core scaffold.

Protocol 1: Synthesis of Schiff Base Derivatives via Aldehyde Condensation

This protocol details the synthesis of imine derivatives, which are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.

Materials:

  • This compound

  • Substituted aniline or other primary amine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • Add 1.1 equivalents of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring the Biological Landscape: A Proposed Screening Cascade

Given the limited direct data on the biological activities of its derivatives, a logical first step is to perform broad-spectrum screening to identify potential areas of interest.

Screening_Cascade Start Synthesized Derivative Library Primary_Screen Primary Screening (e.g., Antiproliferative, Antimicrobial, Anti-inflammatory Assays) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Screen Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Screen->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A proposed workflow for biological screening.

Potential Therapeutic Applications

The structural motifs present in this compound and its potential derivatives suggest several avenues for therapeutic exploration:

  • Anti-inflammatory and Analgesic Agents: The parent compound is noted as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] Derivatives could be screened for activity against key inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.

  • Anticancer Agents: The aromatic aldehyde and alkyne functionalities are present in numerous compounds with demonstrated anticancer activity. A primary screen against a panel of cancer cell lines (e.g., NCI-60) would be a valuable starting point.

  • Antimicrobial Agents: The synthesis of Schiff base derivatives, as described in Protocol 1, can lead to compounds with potential antibacterial and antifungal properties.[5]

  • Enzyme Inhibitors: The reactive groups on the scaffold could be tailored to target the active sites of specific enzymes, making it a candidate for the development of enzyme inhibitors.[2]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse chemical libraries. The key to unlocking its therapeutic potential lies in a systematic approach to derivatization and biological screening. Future research should focus on the synthesis of a variety of derivatives and their evaluation in a broad range of biological assays. The data generated from these studies will be crucial in establishing structure-activity relationships and identifying lead compounds for further development. The local anesthetic activity of structurally related piperidine derivatives containing a but-2-yn-1-yl moiety suggests that neuropharmacological applications may also be a fruitful area of investigation.[6]

References

The Strategic Utility of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde has emerged as a highly versatile and valuable intermediate, possessing a unique combination of reactive functional groups that unlock diverse synthetic pathways. This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in the development of pharmaceuticals, advanced materials, and specialized chemical probes. We will delve into the nuanced reactivity of its constituent aldehyde, terminal alkyne, and primary alcohol moieties, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: A Bifunctional Linchpin for Molecular Construction

This compound is a crystalline solid characterized by the presence of an aromatic aldehyde and a terminal alkyne tethered by a hydroxybutyl chain.[1][2] This unique arrangement of functional groups provides a powerful platform for sequential and orthogonal chemical transformations, making it an attractive starting material in multi-step syntheses.[3][4] Its utility spans a wide range of applications, from the synthesis of heterocyclic compounds for medicinal chemistry to the creation of novel polymers and dyes in materials science.[3][4] This guide will elucidate the core chemical principles that underpin its reactivity and showcase its practical application through established synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 544707-13-3[2]
Molecular Formula C₁₁H₁₀O₂[2]
Molecular Weight 174.20 g/mol [2]
Appearance Brown solid[3]
Purity ≥ 95% (NMR)[3]

Synthesis of the Building Block: A Sonogashira Coupling Approach

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5] This well-established, palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[5] In this case, the commercially available 4-iodobenzaldehyde is coupled with but-3-yn-1-ol.

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_product Product A 4-Iodobenzaldehyde G This compound A->G B But-3-yn-1-ol B->G C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) C->G Catalyzes D CuI (Copper(I) Iodide, Co-catalyst) D->G Co-catalyzes E Amine Base (e.g., Triethylamine) E->G Base F Solvent (e.g., THF) F->G Solvent

Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with 4-iodobenzaldehyde. Concurrently, the terminal alkyne of but-3-yn-1-ol reacts with copper(I) iodide in the presence of the amine base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the desired product and regenerates the palladium(0) catalyst.[6]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for Sonogashira coupling of aryl iodides.[7]

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-iodobenzaldehyde (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) via syringe, followed by triethylamine (2.5 eq) and but-3-yn-1-ol (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Table 2: Typical Reagents and Conditions for Sonogashira Synthesis

Reagent/ConditionRoleTypical Amount
4-IodobenzaldehydeAryl halide substrate1.0 eq
But-3-yn-1-olTerminal alkyne substrate1.1 - 1.5 eq
Pd(PPh₃)₂Cl₂Palladium(0) catalyst precursor1-5 mol%
CuICopper(I) co-catalyst1-10 mol%
TriethylamineBase and solvent2-10 eq
THFSolventAnhydrous
TemperatureReaction TemperatureRoom Temperature to 50 °C

Synthetic Transformations and Applications

The true power of this compound lies in the diverse reactivity of its functional groups, which can be addressed in a controlled and often selective manner.

Reactions of the Aldehyde Group

The benzaldehyde moiety is a versatile handle for a variety of classical organic transformations.

  • Schiff Base Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are important intermediates in the synthesis of nitrogen-containing heterocycles.[8][9][10] This reaction is typically acid-catalyzed and proceeds readily at room temperature.[9][10]

  • Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene.[1][11][12] Reaction with a phosphonium ylide allows for the introduction of a wide range of substituted vinyl groups.[1][11][12]

  • Knoevenagel Condensation: This condensation reaction with active methylene compounds, such as malonates or cyanoacetates, yields α,β-unsaturated products.[13][14][15] This is a powerful C-C bond-forming reaction for extending the conjugation of the aromatic system.[13][14][15]

G cluster_start Starting Material cluster_products Potential Products A This compound B Schiff Base (Imine) A->B + R-NH₂ C Alkene A->C + Ph₃P=CHR (Wittig Reagent) D α,β-Unsaturated Product A->D + CH₂(CO₂Et)₂ (Knoevenagel Condensation)

Reactions of the Alkyne Group: Gateway to Heterocycles

The terminal alkyne is arguably the most synthetically valuable feature of this building block, serving as a cornerstone for the construction of a wide array of heterocyclic systems. Aryl alkynyl aldehydes are privileged precursors in both metal-catalyzed and metal-free cyclization reactions.[3][4]

  • Synthesis of Quinolines and Quinazolines: The reaction of o-aminoaryl aldehydes with alkynes is a well-established route to quinolines. While our title compound has a para-substituted aldehyde, it can be used to synthesize quinazoline derivatives. For example, condensation with aminating agents can lead to the formation of the quinazoline core, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[16][17][18][19]

  • Synthesis of Imidazo[1,2-a]pyridines: In a multi-component reaction, 2-alkynyl aldehydes can react with 2-aminopyridines and isonitriles to generate highly substituted imidazo[1,2-a]pyridines.[4] This demonstrates the potential of this compound in diversity-oriented synthesis.[4]

Tandem and Domino Reactions

The presence of multiple functional groups allows for elegant tandem or domino reactions where a single set of reagents can trigger a cascade of transformations. For instance, an electrophile-triggered tandem cyclization/intermolecular acetalation of a related 2-substituted analogue has been reported, showcasing the potential for rapid complexity generation.

Case Study: A Building Block in Medicinal Chemistry and Materials Science

The versatile reactivity of this compound makes it a valuable intermediate in several key research areas.

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Its derivatives have been explored as potential anti-inflammatory and analgesic drugs.[3][4] The quinazoline scaffold, accessible from this building block, is a core component of many approved and investigational kinase inhibitors for cancer therapy.[19]

  • Materials Science: The rigid, linear structure of the aryl alkyne unit makes it an excellent component for the synthesis of advanced materials. It can be incorporated into polymers and coatings to enhance their thermal and mechanical properties.[3][4] Furthermore, the extended π-system that can be generated from this building block is of interest for the development of organic electronics and fluorescent dyes.[20][21][22]

Conclusion and Future Outlook

This compound represents a prime example of a strategically designed building block that offers a blend of stability and versatile reactivity. Its ability to participate in a wide array of high-yielding and well-understood chemical transformations, particularly the Sonogashira coupling for its synthesis and various cyclization reactions for its elaboration, solidifies its position as a valuable tool for organic chemists. As the demand for molecular complexity and functional diversity continues to grow in drug discovery and materials science, the utility of such multi-functional intermediates is poised to expand even further. Future research will likely focus on the development of novel catalytic systems to further enhance the efficiency and selectivity of its transformations, as well as its incorporation into increasingly complex and functional molecular systems.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science.[1][2] The protocol herein details the palladium and copper co-catalyzed Sonogashira cross-coupling reaction between 4-iodobenzaldehyde and but-3-yn-1-ol.[3][4] This guide is designed to offer both a robust experimental procedure and a deep understanding of the underlying chemical principles, empowering researchers to confidently execute and adapt this synthesis for their specific applications. We will delve into the reaction mechanism, provide a detailed step-by-step protocol, outline characterization techniques, and offer troubleshooting guidance.

Introduction: The Significance of Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][5][6] Developed in 1975 by Kenkichi Sonogashira, this cross-coupling reaction has become indispensable in organic synthesis due to its mild reaction conditions, broad functional group tolerance, and high yields.[5][7] These attributes make it particularly suitable for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials.[3][8][9]

The target molecule, this compound, incorporates both an aldehyde and a primary alcohol, linked by an aryl alkyne core. This unique combination of functionalities makes it a highly versatile intermediate for further chemical transformations, finding applications in the development of anti-inflammatory drugs, enzyme inhibitors, and specialized polymers.[1][2]

The Sonogashira Reaction Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][10] This dual-catalyst system works in concert to efficiently couple the aryl halide and the terminal alkyne.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-iodobenzaldehyde), forming a Pd(II) intermediate.[11]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, this compound, and regenerate the active Pd(0) catalyst.[11]

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (but-3-yn-1-ol), increasing the acidity of the terminal proton.[10]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6][11] This species is then ready for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR(L)₂ pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR (Final Product) pd_complex2->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide cu_acetylide->pd_complex1 cu_acetylide->cu_catalyst Regenerates aryl_halide Ar-X (4-Iodobenzaldehyde) aryl_halide->pd_complex1 alkyne H-C≡CR (But-3-yn-1-ol) alkyne->cu_acetylide base Base (e.g., Amine) base_h Base-H⁺ alkyne->base_h Deprotonation product->pd0 Reductive Elimination base->base_h hx H-X

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is optimized for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-IodobenzaldehydeC₇H₅IO232.021.0 g4.31
But-3-yn-1-olC₄H₆O70.090.39 g (0.43 mL)5.60
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.25 g0.216 (5 mol%)
Copper(I) IodideCuI190.450.041 g0.216 (5 mol%)
Triethylamine (TEA)(C₂H₅)₃N101.1910 mL-
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1120 mL-
Reaction Setup and Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[3][12]

  • Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum is assembled and flame-dried under a stream of nitrogen.

  • Reagent Addition:

    • To the cooled flask, add 4-iodobenzaldehyde (1.0 g, 4.31 mmol), tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.216 mmol), and copper(I) iodide (0.041 g, 0.216 mmol).

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add anhydrous tetrahydrofuran (20 mL) and triethylamine (10 mL) via syringe.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Alkyne Addition:

    • Slowly add but-3-yn-1-ol (0.43 mL, 5.60 mmol) to the reaction mixture dropwise via syringe over 5 minutes.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 4-iodobenzaldehyde spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.[11][13]

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons (~7.5-7.8 ppm), methylene protons adjacent to the hydroxyl group (~3.8 ppm), and methylene protons adjacent to the alkyne (~2.7 ppm).[14]
¹³C NMR Resonances for the carbonyl carbon (~191 ppm), aromatic carbons (~128-138 ppm), alkyne carbons (~80-95 ppm), and methylene carbons (~23, 60 ppm).[14]
IR Spectroscopy Characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), C-H stretch of the aldehyde (~2820, 2720 cm⁻¹), C≡C stretch (~2230 cm⁻¹), and C=O stretch (~1700 cm⁻¹).[15][16]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀O₂ (m/z = 174.07).[17][18]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Inactive catalystUse fresh or properly stored Pd(0) catalyst. Ensure the reaction is conducted under strictly anaerobic conditions.[3]
Poor quality of aryl halideUse pure 4-iodobenzaldehyde. Aryl bromides can be used but may require higher temperatures or more active catalyst systems.[11]
Formation of homocoupled alkyne (Glaser coupling) Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction.[3][12]
Excess copper catalystUse the recommended catalytic amount of CuI.
Incomplete reaction Insufficient reaction timeContinue to monitor the reaction by TLC until the starting material is consumed.
Low reaction temperatureIf the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be applied.
Difficulty in purification Co-elution of product and triphenylphosphine oxideOptimize the solvent system for column chromatography. A hexane/ethyl acetate gradient is usually effective.

Copper-Free Sonogashira Coupling: An Alternative Approach

While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the alkyne.[3][7][12] In cases where this side reaction is problematic, a copper-free Sonogashira protocol can be employed.[8][19][20] This variation typically requires a more reactive palladium catalyst/ligand system, a stronger base (e.g., cesium carbonate), and sometimes higher reaction temperatures to achieve comparable yields.[21][22]

Copper_Free_Sonogashira start Aryl Halide + Terminal Alkyne reaction Reaction Mixture (Solvent, Heat) start->reaction pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->reaction base Base (e.g., Cs₂CO₃) base->reaction product Coupled Product reaction->product

Caption: Workflow for a copper-free Sonogashira coupling.

Conclusion

The Sonogashira coupling is a highly reliable and efficient method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol detailed in this application note provides a solid foundation for the successful execution of this important transformation.

References

reaction conditions for Sonogashira coupling of 4-iodobenzaldehyde and 3-butyn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling of 4-Iodobenzaldehyde and 3-Butyn-1-ol

Introduction

The Sonogashira reaction, a cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, this reaction is renowned for its reliability, functional group tolerance, and generally mild reaction conditions.[1][2] These features have led to its widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][4][5]

This document provides a detailed guide for researchers and drug development professionals on the Sonogashira coupling between 4-iodobenzaldehyde, a common sp²-hybridized electrophile, and 3-butyn-1-ol, a functionalized terminal alkyne. We will explore the mechanistic underpinnings of the reaction, present a comparative analysis of various reaction conditions, and provide a detailed, field-proven protocol for its successful execution.

Reaction Mechanism: The Dual Catalytic Cycle

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[6][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (4-iodobenzaldehyde) to a coordinatively unsaturated Palladium(0) species, forming a square planar Palladium(II) complex.[1][8]

  • Transmetalation: This is the key step where the two organic fragments are brought together on the palladium center. A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the halide.[8][9]

  • Reductive Elimination: The cis-disposed organic ligands (aryl and alkynyl) on the Pd(II) center couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

The Copper Co-catalyst Cycle: The role of the copper(I) salt, typically copper(I) iodide (CuI), is to activate the terminal alkyne.[1] In the presence of a base (commonly an amine), the terminal alkyne is deprotonated. This acetylide anion then reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.[6] This species is significantly more nucleophilic than the neutral alkyne, facilitating the crucial transmetalation step with the palladium center.[1]

While the copper co-catalyst significantly accelerates the reaction, allowing for milder conditions, copper-free protocols have also been developed to avoid potential issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[2][10]

Sonogashira_Coupling Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(L)₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Both Ar-Pd(II)(L)₂-C≡CR PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Product Ar-C≡CR PdII_Both->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base Cu_Acetylide->PdII_Aryl To Pd Cycle CuI CuI CuI->Cu_Acetylide

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

Key Reaction Parameters for Optimization

The success of the coupling between 4-iodobenzaldehyde and 3-butyn-1-ol depends on the careful selection of several key parameters.

  • Palladium Source: Palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used as they are stable to air and moisture.[1] They are reduced in situ by the amine base or phosphine ligands to the active Pd(0) species.[1] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a frequent choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used in catalytic amounts to facilitate the formation of the copper acetylide.[1][3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual purpose: it neutralizes the hydrogen halide (HX) formed during the reaction and deprotonates the terminal alkyne to form the acetylide.[11]

  • Solvent: A range of solvents can be used, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices. The solvent must be able to dissolve all reactants and remain inert under the reaction conditions.

  • Aryl Halide Reactivity: The reactivity of the sp²-carbon coupling partner follows the order: I > OTf > Br >> Cl.[1][3] As an aryl iodide, 4-iodobenzaldehyde is a highly reactive substrate, often allowing the reaction to proceed under mild conditions, including at room temperature.[1]

ParameterTypical Reagents/ConditionsRationale & Considerations
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(II) precatalysts are air-stable and reduced in situ. Aryl iodides are reactive enough for lower catalyst loadings.
Copper Co-catalyst CuI (0.5-5 mol%)Essential for activating the alkyne and accelerating the reaction. Omission requires harsher conditions (copper-free protocols).
Base Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH)PiperidineMust be a sufficient base to deprotonate the alkyne but not so strong as to cause side reactions. Usually used in excess or as a co-solvent.
Solvent THF, DMF, Acetonitrile, TolueneChoice depends on substrate solubility and reaction temperature. Must be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature Room Temperature to 80 °C4-Iodobenzaldehyde is highly reactive, often allowing for reactions at or slightly above room temperature.
Atmosphere Inert (Nitrogen or Argon)Essential to protect the Pd(0) catalyst from oxidation by air.[11]

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale procedure for the Sonogashira coupling of 4-iodobenzaldehyde and 3-butyn-1-ol.

Materials and Reagents:

  • 4-Iodobenzaldehyde

  • 3-Butyn-1-ol

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold with bubbler)

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodobenzaldehyde (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq, 2 mol%), and copper(I) iodide (0.01 eq, 1 mol%).

  • Inert Atmosphere: Seal the flask with septa and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF (e.g., 5 mL per mmol of 4-iodobenzaldehyde) via syringe. Follow this with the addition of triethylamine (3.0 eq). Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add 3-butyn-1-ol (1.2 eq) dropwise via syringe to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this reactive pairing, the reaction is often complete within 2-8 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature (if heated).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde.

References

palladium and copper catalysts for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficacy Synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde via Palladium and Copper Co-Catalyzed Sonogashira Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable bifunctional molecule that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its structure, featuring both a reactive aldehyde and a versatile hydroxy-alkyne moiety, makes it an important intermediate for creating novel compounds with potential therapeutic benefits, particularly in the development of anti-inflammatory and analgesic drugs.[1][2][3] The efficient construction of its aryl-alkyne bond is paramount for its utility. The Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)–C(sp) bonds, stands as the premier strategy for this transformation.[4][5][6]

This application note provides a detailed exploration and a robust protocol for the synthesis of this compound from 4-iodobenzaldehyde and 3-butyn-1-ol. We will delve into the mechanistic intricacies of the palladium and copper co-catalyzed Sonogashira reaction, explain the rationale behind the selection of catalysts and reaction conditions, and offer a step-by-step guide to ensure high-yield, reproducible results.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the coupling of terminal alkynes with aryl or vinyl halides.[4][7] The reaction's success under mild conditions is attributed to a synergistic dual catalytic system involving palladium and copper(I).[4][5] The process operates via two interconnected, independent catalytic cycles.[7][8]

1. The Palladium Cycle:

  • Activation: The cycle begins with the in situ reduction of a Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) to the active Pd(0) species.[4]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde), forming a Pd(II) intermediate.[7][9] This is often the rate-determining step for the palladium cycle.

  • Transmetalation: The key step where the two cycles intersect. The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex.[9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination, yielding the final product, this compound, and regenerating the active Pd(0) catalyst.[7][9]

2. The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt (CuI) coordinates with the terminal alkyne (3-butyn-1-ol). This coordination increases the acidity of the terminal proton.[7]

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidic proton of the alkyne is removed to form a copper(I) acetylide species.[4][9] This copper acetylide is the active nucleophile that participates in the transmetalation step with the palladium complex.[4]

The use of a copper co-catalyst is crucial for allowing the reaction to proceed at mild temperatures, such as room temperature, which enhances functional group tolerance.[4][10]

Catalytic Cycle Diagram

Caption: Dual catalytic cycle for the Sonogashira coupling.

Experimental Protocol

This protocol details the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
4-IodobenzaldehydeC₇H₅IO232.0215164-44-0Starting material. Ensure high purity.
3-Butyn-1-olC₄H₆O70.09927-74-2Terminal alkyne.
Dichlorobis(triphenylphosphine)palladium(II)C₃₆H₃₀Cl₂P₂Pd701.9013965-03-2Palladium(II) precatalyst.
Copper(I) IodideCuI190.457681-65-4Co-catalyst. Use freshly opened or purified.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Base and solvent. Use freshly distilled.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Co-solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6For extraction and chromatography.
HexaneC₆H₁₄86.18110-54-3For chromatography.
Saturated NH₄Cl (aq)NH₄Cl53.4912125-02-9For work-up (removes copper).
BrineNaCl58.447647-14-5For work-up.
Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent.

Experimental Workflow Diagram

Workflow start Reaction Setup reagents Add 4-Iodobenzaldehyde, Pd(PPh₃)₂Cl₂, CuI to Schlenk flask under Ar start->reagents solvents Add anhydrous THF and Triethylamine reagents->solvents stir1 Stir for 10 min at room temp solvents->stir1 alkyne Add 3-Butyn-1-ol dropwise stir1->alkyne reaction Stir at room temp for 12-24h alkyne->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Complete quench Dilute with Ethyl Acetate workup->quench wash1 Wash with sat. aq. NH₄Cl quench->wash1 wash2 Wash with Brine wash1->wash2 dry Dry over MgSO₄, filter, and concentrate wash2->dry purify Purification dry->purify chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) purify->chromatography product Pure Product: This compound chromatography->product

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol

Reaction Setup:

  • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (2.32 g, 10.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 0.02 equiv), and copper(I) iodide (76 mg, 0.4 mmol, 0.04 equiv).

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Add anhydrous THF (20 mL) and triethylamine (4.2 mL, 30.0 mmol, 3.0 equiv) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes. The mixture should become a yellowish-brown solution.

Addition of Alkyne: 5. Slowly add 3-butyn-1-ol (0.91 mL, 12.0 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe over 5 minutes. A slight exotherm may be observed. 6. Allow the reaction to stir at room temperature.

Reaction Monitoring: 7. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1). The reaction is complete when the 4-iodobenzaldehyde spot (visualized under UV light) has been consumed (typically 12-24 hours).

Work-up Procedure: 8. Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). 9. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 30 mL) to remove the copper catalyst and amine salts.[9][11] 10. Wash the organic layer with brine (1 x 30 mL). 11. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a brown solid or oil.

Purification: 12. Purify the crude product by flash column chromatography on silica gel. 13. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc) to isolate the pure product. 14. Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.

Expected Results and Characterization
  • Yield: 80-95%

  • Appearance: Brown or off-white solid.[1]

  • Molecular Formula: C₁₁H₁₀O₂[12][13]

  • Molecular Weight: 174.20 g/mol [12][14]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.99 (s, 1H, -CHO), 7.82 (d, J=8.2 Hz, 2H, Ar-H), 7.55 (d, J=8.2 Hz, 2H, Ar-H), 3.88 (t, J=6.2 Hz, 2H, -CH₂OH), 2.75 (t, J=6.2 Hz, 2H, -C≡C-CH₂-), 1.75 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.5, 135.5, 132.3, 129.8, 129.7, 93.2, 81.9, 60.9, 23.8.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to start or proceeds very slowly Inactive catalyst (Pd or Cu).Use freshly opened or purified catalysts. Ensure Pd(II) is properly reduced in situ.
Insufficiently anhydrous conditions.Use oven-dried glassware and anhydrous solvents. Ensure the inert atmosphere is maintained.
Formation of alkyne homocoupling (Glaser coupling) byproduct Presence of oxygen.Rigorously deoxygenate solvents and maintain a strict inert atmosphere.[4]
High concentration of copper catalyst.Do not exceed the recommended catalytic amount of CuI.
Low Yield Incomplete reaction.Allow the reaction to run longer, monitoring by TLC. A slight increase in temperature (e.g., to 40 °C) can sometimes improve conversion for less reactive substrates.
Loss of product during work-up.Ensure pH is controlled during extraction. Perform multiple extractions with the organic solvent.
Difficulty in Purification Co-elution of impurities.Optimize the solvent system for column chromatography using TLC. A shallower gradient may be required.
Product is an oil or gummy solid.Ensure all high-boiling solvents (like residual THF or TEA) are thoroughly removed under high vacuum.[15]

Conclusion

The palladium and copper co-catalyzed Sonogashira coupling is an exceptionally effective and reliable method for the synthesis of this compound. By understanding the underlying catalytic cycles and carefully controlling the reaction parameters, researchers can achieve high yields of this versatile intermediate. The protocol described herein is robust and scalable, providing a solid foundation for its application in medicinal chemistry, natural product synthesis, and materials science.[4][16][17]

References

Application Notes & Protocols: Leveraging 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in the Strategic Synthesis of Enediynes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enediyne class of natural products represents some of the most potent antitumor agents ever discovered, deriving their cytotoxicity from a unique ability to undergo Bergman cyclization and induce double-stranded DNA cleavage.[1][2][3] The synthesis of these structurally complex molecules and their analogues for drug development hinges on the availability of versatile and strategically functionalized building blocks. This guide details the application of 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde, a bifunctional building block, in the rational design and synthesis of enediyne cores. We provide expert insights into synthetic strategy, a detailed, self-validating experimental protocol, and a discussion of the critical parameters governing the reactivity of these powerful compounds.

The Strategic Value of the Enediyne Core and its Precursors

The therapeutic potential of enediynes like Calicheamicin and Esperamicin is rooted in their molecular architecture: a nine- or ten-membered ring containing a (Z)-double bond conjugated between two acetylenic units.[4] This arrangement is a molecular trigger. Under physiological conditions, it can undergo a cycloaromatization reaction, famously known as the Bergman cyclization, to generate a highly reactive 1,4-benzenediyl diradical (a p-benzyne).[1][5] This diradical is a powerful hydrogen-abstracting species, capable of cleaving both strands of DNA, leading to apoptotic cell death.[2]

The design of novel enediyne-based therapeutics requires synthetic access to precursors that allow for modular assembly and fine-tuning of reactivity. This compound is an exemplary starting material for this purpose.[6] Its structure offers two distinct points of chemical reactivity:

  • An aromatic aldehyde for forming the 'ene' component via olefination reactions or for elaboration into a triggering device.

  • A masked terminal alkyne (as a primary alcohol) that can be readily converted for coupling reactions to construct the diyne system.

This bifunctionality allows for a convergent and flexible approach to complex enediyne frameworks.

Physicochemical Properties of the Key Building Block

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[7]
Molecular Weight 174.20 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[7]
Key Functionalities Aldehyde, Internal Alkyne, Primary Alcohol[6]

Synthetic Strategy: A Convergent Approach to an Acyclic Enediyne

Our strategy focuses on the construction of a core enediyne structure through the coupling of two key fragments derived from the parent aldehyde. The general workflow involves the stereoselective formation of a vinyl halide from the aldehyde and the generation of a terminal alkyne from the hydroxybutyl sidechain, followed by a palladium-catalyzed Sonogashira cross-coupling reaction.

Figure 1: Convergent synthetic workflow for an acyclic enediyne.

Detailed Experimental Protocol: Synthesis of a Model Enediyne

This protocol describes a representative synthesis. Researchers should adapt stoichiometry and conditions based on their specific substrate and scale.

Part A: Preparation of (Z)-4-(2-Iodovinyl)phenyl-Substituted Alkyne (Fragment A)

Causality: The aldehyde must be converted into a (Z)-vinyl iodide. The (Z)-stereochemistry is critical as it pre-organizes the molecule for subsequent cyclization. A Takai olefination is an excellent choice for this transformation due to its high Z-selectivity. The primary alcohol is protected as a silyl ether to prevent interference in subsequent steps.

  • Protection of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Validation: A new, less polar spot should appear on the TLC plate.

    • Work-up: Quench with saturated aqueous NaHCO₃, separate the layers, and extract the aqueous layer with DCM (2x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected aldehyde.

  • Takai Olefination:

    • To a flame-dried flask under argon, add chromium(II) chloride (CrCl₂, 6.0 eq).

    • Add anhydrous tetrahydrofuran (THF, 0.05 M) and cool to 0 °C.

    • Add a solution of iodoform (CHI₃, 2.0 eq) and the TBDMS-protected aldehyde (1.0 eq) in THF dropwise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 4-6 hours.

    • Validation: TLC analysis should show complete consumption of the aldehyde. The reaction mixture typically turns from a suspension to a dark green/brown solution.

    • Work-up: Quench the reaction by pouring it into a large volume of water. Extract with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield Fragment A , the (Z)-vinyl iodide. The E:Z ratio can be determined by ¹H NMR analysis.

Part B: Preparation of 4-(Buta-1,3-diyn-1-yl)benzaldehyde (Fragment B)

Causality: This fragment requires converting the 4-hydroxybut-1-yne sidechain into a terminal 1,3-diyne. This is achieved by activating the hydroxyl group into a good leaving group (tosylate) and then performing a base-mediated elimination.

  • Activation of the Hydroxyl Group (Tosylation):

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Add triethylamine (Et₃N, 2.0 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-5 hours.

    • Validation: Monitor by TLC for the disappearance of the starting alcohol.

    • Work-up: Dilute with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used directly in the next step.

  • Elimination to Form Terminal Diyne:

    • Dissolve the crude tosylate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

    • Add a solution of potassium tert-butoxide (KOtBu, 2.5 eq) in THF dropwise.

    • Stir at -78 °C for 2 hours.

    • Validation: The formation of the highly conjugated diyne can be monitored by UV-Vis spectroscopy or by quenching a small aliquot for GC-MS analysis.

    • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate carefully (in vacuo at low temperature, as terminal diynes can be unstable). Purify rapidly by column chromatography to yield Fragment B .

Part C: Sonogashira Coupling and Final Product
  • Sonogashira Cross-Coupling:

    • To a flame-dried flask, add Fragment A ((Z)-vinyl iodide, 1.0 eq), copper(I) iodide (CuI, 0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Evacuate and backfill with argon (3x).

    • Add a solution of Fragment B (terminal diyne, 1.2 eq) in anhydrous THF/diisopropylamine (3:1 v/v, 0.05 M).

    • Stir at room temperature for 6-12 hours.

    • Validation: The reaction progress is monitored by TLC or LC-MS, looking for the formation of a new, higher molecular weight product.

    • Work-up: Concentrate the reaction mixture, then re-dissolve in ethyl acetate. Filter through a pad of Celite to remove metal salts. Wash the filtrate with saturated NH₄Cl and brine. Dry over Na₂SO₄ and concentrate. Purify by flash chromatography to yield the TBDMS-protected enediyne.

  • Final Deprotection:

    • Dissolve the purified enediyne (1.0 eq) in THF (0.1 M).

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

    • Stir at room temperature for 1-2 hours.

    • Validation: Monitor by TLC for the conversion to a more polar product.

    • Work-up: Quench with water and extract with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final Acyclic Enediyne Product .

The Bergman Cyclization: The Functional Core of Enediynes

The synthetic enediyne is not the endpoint but a precursor to the biologically active species. Upon thermal or chemical activation, it undergoes Bergman cyclization.

Figure 2: Mechanism of the Bergman Cyclization.

The rate of this cyclization is highly dependent on the distance between the two alkyne carbons (C1 and C6 of the hex-3-ene-1,5-diyne system), often called the 'cd-distance'.[2] For spontaneous cyclization at ambient temperatures, this distance typically needs to be between 3.20 and 3.31 Å.[2] In acyclic systems, like the one synthesized here, significant thermal energy (often >200 °C) is required. In drug design, the enediyne is typically embedded in a larger macrocycle that constrains the cd-distance, and a 'trigger' mechanism is engineered to release this strain, initiating cyclization at the target site.[1][8]

Troubleshooting and Safety Considerations

ProblemPotential CauseSuggested Solution
Low Yield in Sonogashira Coupling Deactivation of Palladium catalyst; Homocoupling of terminal alkyne (Glaser coupling).Ensure strictly anaerobic conditions. Use freshly prepared/stored reagents. Add the terminal alkyne slowly to the reaction mixture.
Formation of E-isomer in Olefination Non-optimal reaction conditions for the Takai olefination.Ensure the use of high-purity CrCl₂ and strictly anhydrous conditions. Maintain low temperature (0 °C).
Decomposition of Diyne Fragment Terminal diynes can be unstable and prone to polymerization.Use immediately after purification. Store under argon at low temperatures (-20 °C or below) for short periods. Avoid concentrating to complete dryness.

Safety:

  • Catalysts: Palladium and copper catalysts are toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Reagents: Iodoform, tosyl chloride, and strong bases (KOtBu) are corrosive and/or toxic. Consult Safety Data Sheets (SDS) before use.

  • Final Products: Enediynes are potent cytotoxins due to their DNA-cleaving ability. Handle with extreme caution in designated areas, using appropriate containment procedures to avoid exposure.

References

Harnessing the Power of Heterobifunctional Ligation: Application Notes for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Bioconjugation

In the landscape of chemical biology and drug development, the precise and stable linkage of molecular entities is paramount. Heterobifunctional linkers are the unsung heroes in this endeavor, providing the chemical toolkit to bridge disparate molecules with high specificity and efficiency. Among these, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde emerges as a particularly versatile building block. Its unique trifecta of functional groups—a terminal alkyne, a reactive aldehyde, and a modifiable primary alcohol—offers a rich platform for sequential and orthogonal conjugation strategies.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utilization in the realm of "click chemistry." We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for its use in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions. These methodologies are designed to be robust and adaptable for researchers, scientists, and drug development professionals aiming to construct well-defined bioconjugates, from fluorescently labeled proteins to complex antibody-drug conjugates (ADCs).

Molecular Profile and Strategic Advantages

This compound (CAS: 544707-13-3) is a small molecule with a molecular weight of 174.20 g/mol and a molecular formula of C₁₁H₁₀O₂. Its strategic value lies in the orthogonal reactivity of its functional groups:

  • Terminal Alkyne: This group is the cornerstone of its utility in click chemistry, readily participating in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.

  • Aldehyde: This electrophilic handle provides a gateway for chemoselective ligation with molecules bearing nucleophilic groups such as hydrazides and aminooxy moieties, forming stable hydrazone and oxime linkages, respectively. This is particularly useful for the site-specific modification of biomolecules.[1]

  • Primary Alcohol: The hydroxyl group offers a further point for modification, for instance, through esterification to attach other functionalities or to modulate the linker's solubility and spacing properties.

This multi-faceted reactivity allows for a "first-and-then" approach to conjugation, where one part of a target molecule can be attached via the aldehyde, and a second molecule can be "clicked" on via the alkyne, or vice-versa.

Core Applications in Bioconjugation and Drug Discovery

The unique architecture of this compound makes it an ideal candidate for a range of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. For instance, the aldehyde can be used to conjugate to an engineered formylglycine residue on an antibody, followed by the "clicking" of an azide-modified payload to the alkyne.[1]

  • PROTACs (Proteolysis Targeting Chimeras): This linker can bridge a target protein binder and an E3 ligase ligand, crucial for inducing targeted protein degradation.[2]

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling and Proteomics: Site-specific labeling of proteins and other biomolecules for imaging and identification.[3]

Experimental Protocols

The following protocols are designed to be adaptable for a variety of applications involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles.[4] It is the gold standard for many in vitro bioconjugation applications.

Workflow for CuAAC using this compound

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_purification Purification & Analysis A Prepare stock solution of This compound in DMSO or DMF E Combine alkyne linker and azide-molecule in reaction buffer (e.g., PBS, pH 7.4) A->E B Prepare stock solution of azide-containing molecule in a compatible solvent B->E C Prepare fresh stock solution of Sodium Ascorbate (100 mM in water) H Initiate reaction by adding Sodium Ascorbate C->H D Prepare stock solutions of CuSO4 (50 mM in water) and THPTA ligand (50 mM in water) F Prepare catalyst premix: Mix CuSO4 and THPTA (1:5 ratio) D->F G Add catalyst premix to the reaction mixture E->G F->G G->H I Incubate at room temperature for 1-4 hours H->I J Purify conjugate via size-exclusion chromatography, dialysis, or HPLC I->J K Characterize product by MS, SDS-PAGE, or NMR J->K

Caption: Workflow for CuAAC conjugation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a 10 mM stock solution of the azide-containing molecule (e.g., an azide-modified protein or fluorescent dye) in a compatible buffer (e.g., PBS, pH 7.4).

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water and a 50 mM stock solution of a copper(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.[5]

  • Reaction Setup (Example for protein labeling):

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 50 µM in a total volume of 180 µL of PBS.

    • Add 2 µL of the 10 mM stock solution of this compound (final concentration ~100 µM, 2-fold excess).

    • In a separate tube, prepare the catalyst premix by adding 4 µL of 50 mM CuSO₄ to 4 µL of 50 mM THPTA. Let it stand for 2 minutes to allow complex formation.[6]

    • Add the 8 µL of the catalyst premix to the protein-alkyne mixture.

    • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution. The final concentrations will be approximately 50 µM protein, 100 µM alkyne, 1 mM CuSO₄/THPTA, and 5 mM sodium ascorbate.

  • Incubation and Purification:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

    • Characterize the final conjugate by appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Quantitative Data Summary for a Typical CuAAC Reaction:

ParameterRecommended ValueRationale
Alkyne:Azide Molar Ratio 1:1 to 10:1 (excess of the less precious component)To drive the reaction to completion.
Copper(II) Sulfate 50 µM to 1 mMCatalytic amount. Higher concentrations can lead to protein precipitation.
Ligand (e.g., THPTA) 5-fold molar excess over CopperProtects Cu(I) from oxidation and reduces copper-mediated damage to biomolecules.[7]
Sodium Ascorbate 5-10 mMReduces Cu(II) to the active Cu(I) catalytic species.
Reaction Time 1 - 4 hoursTypically sufficient for high conversion at room temperature.
Temperature Room Temperature (20-25°C)Mild conditions that preserve the integrity of most biomolecules.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. Therefore, to use this compound in a SPAAC reaction, it must first be conjugated to a strained cyclooctyne.

Workflow for SPAAC using a derivative of this compound

SPAAC_Workflow cluster_prep Linker Modification cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis A Conjugate this compound to a strained cyclooctyne (e.g., DBCO) via its hydroxyl group B Combine the DBCO-modified linker with an azide-containing biomolecule in a biocompatible buffer (e.g., PBS) A->B C Incubate at room temperature or 37°C for 2-24 hours B->C D Purify the conjugate using appropriate chromatographic methods C->D E Characterize the final product D->E

Caption: Workflow for SPAAC conjugation.

Step-by-Step Methodology:

  • Preparation of the Strained Alkyne Linker:

    • The hydroxyl group of this compound can be functionalized with a strained cyclooctyne, such as DBCO (dibenzocyclooctyne), using standard chemical synthesis methods (e.g., esterification with a DBCO-acid).

  • SPAAC Reaction:

    • Dissolve the azide-containing biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).

    • Add the DBCO-functionalized this compound derivative to the solution. A 2- to 10-fold molar excess of the DBCO-linker is typically used.[9]

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 2 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

  • Purification and Analysis:

    • Purify the conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, to remove the excess linker.

    • Characterize the conjugate to confirm successful ligation.

Quantitative Data Summary for a Typical SPAAC Reaction:

ParameterRecommended ValueRationale
Strained Alkyne:Azide Molar Ratio 2:1 to 20:1Excess strained alkyne is used to ensure complete consumption of the azide-modified biomolecule.
Reaction Time 2 - 24 hoursSPAAC is generally slower than CuAAC; reaction time depends on the specific strained alkyne used.
Temperature Room Temperature to 37°CMild conditions suitable for live-cell labeling and sensitive biomolecules.
Solvent Aqueous buffers (e.g., PBS)Biocompatible and suitable for most bioconjugation reactions.

Conclusion: A Powerful Tool for Chemical Innovation

This compound represents a powerful and versatile tool in the arsenal of the modern chemist and biologist. Its unique combination of orthogonal reactive handles provides a flexible platform for the construction of complex molecular architectures. By leveraging the robust and efficient nature of click chemistry, researchers can unlock new possibilities in drug discovery, diagnostics, and materials science. The protocols and data presented in this guide offer a solid foundation for the successful application of this promising heterobifunctional linker.

References

Application Notes & Protocols: Advanced Bioconjugation Strategies Using 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterobifunctional Linker

In the evolving landscape of bioconjugation, the development of precisely defined biomolecular constructs such as Antibody-Drug Conjugates (ADCs), PROTACs, and advanced diagnostic probes is paramount.[1][2][3] The choice of a linker molecule is critical, as it dictates the strategy for attaching payloads and can influence the stability, solubility, and overall function of the final conjugate.[4][5]

This guide details the application of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde , a versatile heterobifunctional linker possessing two distinct, orthogonally reactive functional groups: a terminal alkyne and an aromatic aldehyde .[6][7] This unique architecture enables researchers to employ a range of powerful and chemoselective ligation strategies, including the renowned "click chemistry" and stable oxime/hydrazone formations.[8][9] The presence of these two functional groups on a single scaffold allows for either sequential or independent conjugation pathways, providing a flexible platform for creating complex, multi-component bioconjugates.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale to empower experimental design and troubleshooting.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective use in designing conjugation strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[7][10]
Molecular Weight 174.20 g/mol [7][10]
CAS Number 544707-13-3[7]
Appearance Solid[11]
Key Functional Groups Aldehyde, Terminal Alkyne, Primary Alcohol[6]

Core Bioconjugation Strategies

The dual functionality of this compound allows for two primary, independent conjugation approaches.

cluster_linker This compound cluster_strategies Orthogonal Conjugation Pathways cluster_partners Reaction Partners Linker Alkyne --- Linker Core --- Aldehyde Alkyne_Chem Strategy 1: Alkyne Chemistry (Click Reactions) Linker:f0->Alkyne_Chem Reacts with Aldehyde_Chem Strategy 2: Aldehyde Chemistry (Oxime/Hydrazone Ligation) Linker:f2->Aldehyde_Chem Reacts with Azide_Partner Azide-Modified Biomolecule/Payload Alkyne_Chem->Azide_Partner via CuAAC or SPAAC Aminooxy_Partner Aminooxy/Hydrazide-Modified Biomolecule/Payload Aldehyde_Chem->Aminooxy_Partner via Condensation

Caption: Orthogonal reactivity of the bifunctional linker.

Strategy 1: Alkyne-Based Bioconjugation via Click Chemistry

The terminal alkyne group is a premier handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[12] This approach is ideal for covalently linking the linker to a biomolecule or payload that has been pre-functionalized with an azide group. The two most prominent forms of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly reliable and rapid reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[8] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14][15]

Causality Behind Experimental Choices:

  • Copper Ligands (e.g., THPTA): The Cu(I) catalyst can be toxic to cells and can cause oxidative damage to biomolecules.[16] A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial. It serves two purposes: it stabilizes the Cu(I) oxidation state, accelerating the reaction, and it sequesters the copper ion, mitigating its potential damage to sensitive proteins or nucleic acids.[14][16]

  • Reducing Agent (Sodium Ascorbate): This is essential to continuously reduce Cu(II) to the active Cu(I) catalytic species, ensuring the reaction proceeds efficiently.[15]

A 1. Prepare Reagents - Alkyne-Linker (in DMSO) - Azide-Biomolecule (in Buffer) - CuSO₄ & THPTA Stocks - Fresh Sodium Ascorbate B 2. Prepare Catalyst Premix Mix CuSO₄ and THPTA (1:5 ratio) Incubate for ~2 min A->B C 3. Combine Reactants Add Alkyne-Linker to Azide-Biomolecule solution B->C D 4. Add Catalyst Add CuSO₄/THPTA premix to the reaction mixture C->D E 5. Initiate Reaction Add fresh Sodium Ascorbate to start the 'click' reaction D->E F 6. Incubate Room Temperature 1-2 hours E->F G 7. Purify & Characterize Use SEC or Dialysis to remove excess reagents and catalyst F->G

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to this compound.

  • Materials:

    • Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

    • This compound (10 mM stock in DMSO)

    • Copper(II) sulfate (CuSO₄) (50 mM in water)[13]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)[13]

    • Sodium ascorbate (100 mM in water, must be freshly prepared)[13]

    • Phosphate-buffered saline (PBS), pH 7.4

    • Purification tools: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO)

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution with PBS to a final volume of 180 µL.

    • Add Linker: Add 4 µL of the 10 mM linker stock solution (a ~20-fold molar excess, assuming a 50 µM protein concentration). Mix gently by pipetting.

    • Prepare Catalyst Premix: In a separate tube, mix 4 µL of 50 mM CuSO₄ and 4 µL of 50 mM THPTA ligand. Let this mixture stand for 2 minutes to allow for complex formation.[17]

    • Add Catalyst: Add the 8 µL of the CuSO₄/THPTA premix to the protein-linker mixture.[13]

    • Initiate Reaction: To start the conjugation, add 10 µL of freshly prepared 100 mM sodium ascorbate. The final concentrations in a ~200 µL reaction volume will be approximately 50 µM protein, 200 µM alkyne-linker, 1 mM CuSO₄/THPTA, and 5 mM sodium ascorbate.[13]

    • Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, this can be performed at 4°C for a longer duration (4-16 hours).

    • Purification: Purify the resulting conjugate to remove excess linker and catalyst components using an appropriate method such as SEC or dialysis against PBS.[13]

    • Characterization: Analyze the purified conjugate using SDS-PAGE (to observe a shift in molecular weight) and Mass Spectrometry (to confirm the mass addition of the linker).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC that completely avoids the use of a copper catalyst, thereby eliminating concerns about catalyst-induced cytotoxicity or protein damage.[18] This makes it the gold standard for applications in living cells or in vivo.[13] The reaction relies on using a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.

For this linker, the strategy would be reversed: the biomolecule would be functionalized with a strained alkyne (e.g., DBCO-NHS ester) and the payload would be functionalized with an azide, which then reacts with the alkyne on the linker. However, for direct use of the linker's terminal alkyne, CuAAC is the appropriate click chemistry method. If a copper-free method is essential, the linker would first need to be conjugated to the payload via its aldehyde group, and the resulting conjugate would then be attached to an azide-modified biomolecule via CuAAC.

Table: Comparison of Alkyne-Based Click Chemistries

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Type Terminal (like our linker)Strained Cyclooctyne (e.g., DBCO)
Catalyst Copper(I) requiredCatalyst-free
Biocompatibility Potential cytotoxicity from copper, requires ligands.[13]Excellent, ideal for in vivo and live-cell applications.[18]
Reaction Rate (k₂) High (10¹ - 10⁴ M⁻¹s⁻¹)[13]Moderate (10⁻³ - 1 M⁻¹s⁻¹)[13]
Primary Use Case In vitro conjugations, material science, purified systems.Live-cell labeling, in vivo imaging, sensitive biomolecules.[19]

Strategy 2: Aldehyde-Based Bioconjugation via Oxime/Hydrazone Ligation

The benzaldehyde group on the linker provides a bioorthogonal handle for reaction with specific nucleophiles, namely aminooxy and hydrazide groups, to form stable oxime and hydrazone linkages, respectively.[9][20] This chemistry is highly chemoselective, as aldehydes are generally absent in native proteins.[20]

Causality Behind Experimental Choices:

  • pH Control: The formation of oximes and hydrazones is pH-dependent. The reaction is typically fastest at a slightly acidic pH (around 4-6) but can proceed effectively at neutral pH (7.0-7.4) for applications involving sensitive biomolecules.[21][22]

  • Catalysis: While the reaction can proceed without a catalyst, aniline and its derivatives can significantly accelerate the rate of ligation, especially at neutral pH.[21][23] This allows for the use of lower concentrations of reactants and shorter reaction times.

  • Linkage Stability: Oxime bonds are generally more stable against hydrolysis than hydrazone bonds, making them preferable for applications requiring long-term stability in vivo.[21][24] Hydrazone bonds, being reversible under acidic conditions, can be exploited for drug delivery systems designed for release in the acidic environment of endosomes or lysosomes.[24]

A 1. Prepare Reagents - Aldehyde-Linker (in DMSO) - Aminooxy/Hydrazide-Biomolecule - Reaction Buffer (e.g., Acetate pH 5.5 or PBS pH 7.4) B 2. Combine Reactants Add Aldehyde-Linker to the biomolecule solution A->B C 3. Adjust pH (if needed) Ensure reaction buffer is at the optimal pH for ligation B->C D 4. Add Catalyst (Optional) Aniline can be added (e.g., 10-100 mM) to accelerate the reaction C->D E 5. Incubate Room Temperature or 37°C 2-12 hours D->E F 6. Purify & Characterize Use SEC or Dialysis to remove excess reagents E->F

Caption: Experimental workflow for Oxime/Hydrazone Ligation.

Protocol 2: General Oxime/Hydrazone Ligation

This protocol provides a general procedure for labeling an aminooxy-functionalized payload (e.g., a fluorescent dye or drug) with the aldehyde group of the linker, which has been pre-conjugated to a protein via its alkyne group.

  • Materials:

    • Alkyne-Protein-Linker conjugate (from Protocol 1)

    • Aminooxy- or hydrazide-functionalized payload (e.g., Aminooxy-PEG-Drug) (10-50 mM stock in DMSO or water)

    • Reaction Buffer: Sodium acetate buffer (100 mM, pH 5.5) or PBS (100 mM, pH 7.4)

    • Aniline (optional, for catalysis)

    • Purification tools: SEC column or dialysis cassettes

  • Methodology:

    • Buffer Exchange: Ensure the Alkyne-Protein-Linker conjugate is in the desired reaction buffer (e.g., Acetate buffer, pH 5.5) using a desalting column or buffer exchange device. Adjust protein concentration to 1-5 mg/mL.

    • Add Payload: Add the aminooxy- or hydrazide-functionalized payload stock solution to the protein solution. A 10- to 50-fold molar excess of the payload is typically used to drive the reaction to completion.[20]

    • Catalysis (Optional): For reactions at neutral pH or to increase the reaction rate, a stock solution of aniline can be added to a final concentration of 10-100 mM.[21]

    • Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 2 to 12 hours, depending on the reactants, their concentrations, and the presence of a catalyst.[20]

    • Monitoring: The reaction progress can be monitored using HPLC or LC-MS.

    • Purification: Once the reaction is complete, the final dual-labeled conjugate can be purified using standard methods such as SEC or dialysis to remove the unreacted payload and catalyst.[13]

Advanced Strategy: Sequential Dual-Labeling

The true power of this compound lies in its ability to facilitate sequential, orthogonal conjugations. This allows for the construction of complex architectures, such as an antibody-linker-drug conjugate where the linker is first attached to the antibody via one functional group, and then the drug is attached via the second.

Example Workflow: Creating a Defined Antibody-Drug Conjugate (ADC)

  • Step A (Click Reaction): Conjugate the alkyne end of the linker to an azide-modified antibody using the CuAAC protocol. Purify the antibody-linker intermediate.

  • Step B (Oxime Ligation): Conjugate an aminooxy-functionalized cytotoxic drug to the aldehyde end of the antibody-linker intermediate using the oxime ligation protocol.

  • Final Purification: Purify the final ADC to remove any unreacted drug. This yields a homogeneous product with a precisely defined drug-to-antibody ratio (DAR).

Characterization and Quality Control

Successful bioconjugation must be confirmed with rigorous analytical techniques.

TechniquePurposeExpected Outcome
SDS-PAGE Assess purity and confirm covalent attachment.A distinct band shift to a higher molecular weight for the conjugated protein compared to the unconjugated starting material.
Mass Spectrometry (LC-MS) Confirm identity and determine the degree of labeling.The mass spectrum should show a mass increase corresponding to the exact molecular weight of the attached linker and/or payload. For ADCs, this is used to determine the DAR.[25]
Hydrophobic Interaction Chromatography (HIC) Separate species with different drug-to-antibody ratios (DAR).For ADCs, peaks corresponding to different DAR values (e.g., DAR2, DAR4) can be resolved and quantified.[25]
Size-Exclusion Chromatography (SEC) Assess aggregation and purity.The conjugate should elute as a single, sharp peak. The appearance of high-molecular-weight species indicates aggregation.[26]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency (CuAAC) - Inactive catalyst (oxidized copper).- Degraded sodium ascorbate.- Steric hindrance around the alkyne/azide site.- Ensure the sodium ascorbate solution is freshly prepared for each experiment.[13]- Increase the concentration of the copper/ligand complex and ascorbate.- Consider using a linker with a longer PEG spacer to reduce steric hindrance.[4]
Protein Precipitation/Aggregation - Exposure to high concentrations of organic solvent (DMSO).- Copper-induced protein damage (in CuAAC).- pH of the buffer is too close to the protein's isoelectric point (pI).- Keep the final concentration of DMSO below 5-10% (v/v).- Ensure an adequate ligand-to-copper ratio (≥5:1) is used in CuAAC.[14]- Perform the reaction in a buffer with a pH at least one unit away from the protein's pI.
Low Yield (Oxime/Hydrazone Ligation) - Suboptimal pH.- Slow reaction kinetics.- Hydrolysis of the formed bond (more common for hydrazones).- Optimize the reaction pH; try a more acidic buffer (e.g., pH 5.5) if the protein is stable.- Add aniline catalyst (10-100 mM) to accelerate the reaction.[21]- Use an aminooxy reagent to form a more stable oxime bond.[24]
Non-Specific Labeling - Reactive impurities in reagents.- For aldehyde ligation, potential reaction with lysine residues at very high pH or with certain catalysts.- Use high-purity, well-characterized reagents.- Ensure the pH for aldehyde ligation is maintained at or below 7.4 to maximize selectivity.

References

The Alkyne-Aldehyde Synthon: A Detailed Guide to the Development of PET Imaging Probes Using 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for PET Probe Innovation

Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, offering unparalleled insights into in vivo biological processes. The power of PET lies in the design of specific molecular probes that can visualize and quantify disease-related targets. The development of novel PET probes is a continuous pursuit, demanding versatile chemical building blocks that facilitate efficient radiolabeling and conjugation to targeting vectors. 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde emerges as a highly promising synthon in this endeavor, possessing a unique combination of functionalities: a terminal alkyne ripe for bioorthogonal "click" chemistry and an aldehyde group for straightforward conjugation to biomolecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PET imaging probes. We will delve into the synthesis of this key building block, its derivatization, state-of-the-art radiolabeling techniques, and the subsequent in vitro and in vivo validation of the resulting PET probes.

I. Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction, a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2][3] In this case, the coupling of 4-iodobenzaldehyde with 3-butyn-1-ol provides the desired product.

Reaction Principle: The Sonogashira Coupling

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, formation of a copper acetylide, transmetalation to the palladium complex, and subsequent reductive elimination to yield the coupled product.[1][3]

Sonogashira_Coupling cluster_synthesis Synthesis of this compound 4-Iodobenzaldehyde 4-Iodobenzaldehyde Reaction_Vessel Sonogashira Coupling 4-Iodobenzaldehyde->Reaction_Vessel 3-Butyn-1-ol 3-Butyn-1-ol 3-Butyn-1-ol->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., THF) Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Reductive_Amination cluster_conjugation Conjugation via Reductive Amination Building_Block This compound Reaction_Vessel Reductive Amination Building_Block->Reaction_Vessel Biomolecule Amine-containing Biomolecule (e.g., RGD peptide) Biomolecule->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction_Vessel Solvent Buffer (pH ~6-7) Solvent->Reaction_Vessel Conjugate Alkyne-functionalized Biomolecule Reaction_Vessel->Conjugate Click_Chemistry cluster_radiolabeling Radiolabeling via Click Chemistry Alkyne_Conjugate Alkyne-functionalized Biomolecule Reaction_Vessel CuAAC Click Reaction Alkyne_Conjugate->Reaction_Vessel F18_Azide [¹⁸F]Fluoroethyl Azide F18_Azide->Reaction_Vessel Cu_Catalyst Cu(I) Source (e.g., CuSO₄/Ascorbate) Cu_Catalyst->Reaction_Vessel Solvent Aqueous Buffer/Co-solvent Solvent->Reaction_Vessel PET_Probe [¹⁸F]-labeled PET Probe Reaction_Vessel->PET_Probe In_Vivo_Workflow cluster_invivo In Vivo Evaluation Workflow Animal_Model Tumor-bearing Mouse Radiotracer_Injection IV Injection of [¹⁸F]-labeled PET Probe Animal_Model->Radiotracer_Injection PET_CT_Scan Small Animal PET/CT Imaging Radiotracer_Injection->PET_CT_Scan Image_Analysis Image Reconstruction & ROI Analysis PET_CT_Scan->Image_Analysis Biodistribution Biodistribution Data (%ID/g) Image_Analysis->Biodistribution

References

Application Note: Strategic Macrocyclization Reactions Utilizing 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of novel macrocycles is presented, focusing on the versatile building block 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, offering insights into strategic macrocyclization reactions.

Abstract

Macrocycles, cyclic molecules with rings of twelve or more atoms, occupy a unique chemical space between traditional small molecules and biologics, making them a focal point in modern drug discovery.[1][2] Their ability to modulate challenging biological targets, such as protein-protein interactions (PPIs), has led to a surge in their investigation for therapeutic applications, particularly in oncology.[2][3][4] However, the synthesis of these complex structures presents significant challenges, often hampered by low yields and conformational complexities.[1][5] This guide details robust protocols for macrocyclization reactions using this compound, a versatile trifunctional building block.[6][7] We explore three distinct and powerful strategies: intramolecular Glaser-Hay coupling, Horner-Wadsworth-Emmons (HWE) olefination, and Sonogashira cross-coupling. Each section provides not only a step-by-step protocol but also a deep dive into the mechanistic principles and the rationale behind experimental choices, empowering researchers to design and execute the synthesis of novel macrocyclic entities.

Introduction: The Growing Importance of Synthetic Macrocycles

The therapeutic landscape is increasingly focused on targets once considered "undruggable," such as the large, flat surfaces characteristic of protein-protein interactions.[4][5] Macrocycles are uniquely suited to address these targets due to their large, conformationally constrained scaffolds that can present functional groups in specific spatial orientations.[4] While many early macrocyclic drugs were derived from natural products, the field is rapidly advancing toward purely synthetic macrocycles, which offer greater control over physicochemical properties and target binding.[1][2]

The success of this endeavor hinges on the availability of versatile chemical building blocks and efficient cyclization strategies. This compound is an ideal starting point, possessing three distinct functional groups—a terminal alkyne, an aldehyde, and a primary alcohol—that can be selectively addressed to construct complex molecular architectures.[7][8][9] This note serves as a practical guide to harnessing this molecule's potential through three field-proven macrocyclization methodologies.

Strategy 1: Dimerization and Intramolecular Glaser-Hay Coupling

The Glaser coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes, is a classic and effective method for forming a rigid 1,3-diyne linkage.[10][11] This strategy involves a two-step process: first, two molecules of this compound are linked via their alcohol functionalities with a dihalide linker to form a linear precursor. Second, an intramolecular Glaser-Hay coupling under high-dilution conditions closes the ring.

Causality and Mechanism

The reaction proceeds via the formation of a copper(I) acetylide complex.[10] An oxidant, typically O₂, facilitates the oxidative coupling of two of these complexes, forging the C-C bond of the diyne and regenerating the copper catalyst. The Hay modification utilizes a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, which often provides better results in organic solvents.[10] The critical parameter for success in the macrocyclization step is the use of high-dilution conditions. This favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization) by ensuring that the reactive ends of a single molecule are more likely to find each other than to encounter another molecule.

Glaser_Hay_Mechanism cluster_precursor Step 1: Precursor Synthesis cluster_cyclization Step 2: Intramolecular Glaser-Hay Coupling A 2x this compound C Linear Diyne Precursor A->C Base (e.g., NaH) Etherification B Dihaloalkane Linker (e.g., 1,4-dibromobutane) B->C D Linear Diyne Precursor E Macrocyclic Product D->E CuCl, TMEDA, O₂ High Dilution

Figure 1. Workflow for macrocyclization via Glaser-Hay coupling.
Detailed Protocol: Synthesis of a Dimeric Macrocycle

Part A: Synthesis of the Linear Precursor

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred DMF.

  • Substrate Addition: Slowly add a solution of this compound (2.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C, allowing the alkoxide to form.

  • Linker Addition: Add a solution of the dihaloalkane linker (e.g., 1,4-dibromobutane, 1.0 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude linear precursor by flash column chromatography on silica gel.

Part B: Intramolecular Glaser-Hay Macrocyclization

  • Catalyst Preparation: In a large, three-neck flask equipped with a mechanical stirrer and a gas inlet, dissolve copper(I) chloride (0.3 eq) and TMEDA (0.6 eq) in a large volume of pyridine or a similar high-boiling solvent to achieve high dilution (final substrate concentration ~0.001 M).

  • Reaction Initiation: Bubble oxygen or air through the catalyst solution while stirring vigorously.

  • Substrate Addition: Using a syringe pump, slowly add a solution of the linear precursor (1.0 eq) in the same solvent over a period of 8-12 hours. The slow addition is crucial to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, continue stirring under an oxygen atmosphere for an additional 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution to remove the copper catalyst, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the macrocycle by flash column chromatography, followed by preparative HPLC if necessary.

Strategy 2: Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds, offering significant advantages over the classic Wittig reaction, such as the easy removal of the water-soluble phosphate byproduct.[12] This strategy requires the synthesis of a linear precursor containing both the aldehyde and a phosphonate group. This can be achieved by reacting the alcohol of our title compound with a suitable haloalkylphosphonate ester.

Causality and Mechanism

The HWE reaction mechanism involves three key steps:

  • Deprotonation: A base abstracts the acidic α-proton from the phosphonate, generating a stabilized phosphonate carbanion.[12]

  • Nucleophilic Addition: The carbanion attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses via an oxaphosphetane-like transition state to yield the alkene and a phosphate byproduct.[13]

The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of phosphonate reagent and reaction conditions. Standard HWE conditions typically favor the thermodynamically more stable (E)-alkene.[13]

HWE_Workflow Start This compound + Diethyl (6-bromohexyl)phosphonate Step1 Precursor Synthesis (Williamson Ether Synthesis) Start->Step1 Precursor Linear Aldehyde-Phosphonate Precursor Step1->Precursor Step2 Intramolecular HWE Reaction (Base, High Dilution) Precursor->Step2 Product Alkene-Containing Macrocycle Step2->Product

Figure 2. Experimental workflow for HWE-based macrocyclization.
Detailed Protocol: Synthesis of an Alkene-Containing Macrocycle

Part A: Synthesis of the Linear Aldehyde-Phosphonate Precursor

  • Preparation: To a stirred suspension of NaH (1.2 eq) in anhydrous THF under argon at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the solution back to 0 °C and add a solution of a suitable haloalkylphosphonate (e.g., diethyl (6-bromohexyl)phosphonate, 1.1 eq) in THF.

  • Reaction: Let the reaction warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the linear precursor.

Part B: Intramolecular HWE Macrocyclization

  • Preparation: Prepare a suspension of a strong base like potassium bis(trimethylsilyl)amide (KHMDS, 1.5 eq) in a large volume of anhydrous THF in a flask equipped for high dilution (final substrate concentration ~0.001 M). Cool to -78 °C.

  • Substrate Addition: Using a syringe pump, slowly add a solution of the linear aldehyde-phosphonate precursor (1.0 eq) in THF over 6-10 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitoring & Quenching: Monitor the reaction by TLC or LC-MS. Upon completion, quench by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting macrocycle using flash column chromatography. The water-soluble phosphate byproduct is easily removed during the aqueous workup.

Strategy 3: Intramolecular Sonogashira Cross-Coupling

The Sonogashira coupling is a highly reliable and versatile reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] It is catalyzed by a combination of palladium(0) and copper(I) salts and proceeds under remarkably mild conditions, tolerating a wide range of functional groups.[14][15] For macrocyclization, a linear precursor must be synthesized that contains both the terminal alkyne and an aryl/vinyl halide. This is readily achieved by esterifying the alcohol of our title compound with a halide-substituted benzoic acid (e.g., 4-iodobenzoic acid).

Causality and Mechanism

The reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[16]

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X (Oxidative Addition) Pd0->Pd_complex Oxidative Addition RX R-X (Aryl Iodide Precursor) RX->Pd_complex Transmetalation R-Pd(II)-C≡CR' (Transmetalation) Pd_complex->Transmetalation Transmetalation Cu_acetylide R'C≡CCu (Copper Acetylide) Cu_acetylide->Transmetalation Transmetalation->Pd0 Product R-C≡CR' (Macrocycle) Transmetalation->Product Reductive Elimination

Figure 3. Simplified catalytic cycle of the Sonogashira cross-coupling.
Detailed Protocol: Synthesis of an Aryl-Alkyne Macrocycle

Part A: Synthesis of the Linear Ester Precursor

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), 4-iodobenzoic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash with cold DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the linear precursor by flash column chromatography.

Part B: Intramolecular Sonogashira Macrocyclization

  • Setup: To a large, flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 eq), copper(I) iodide (CuI, 0.1 eq), and a large volume of a 2:1 mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylethylamine) to achieve high dilution (~0.001 M).

  • Degassing: Degas the solvent mixture thoroughly by bubbling argon through it for 30 minutes.

  • Substrate Addition: Using a syringe pump, add a degassed solution of the linear ester precursor (1.0 eq) in the same solvent mixture over 10-14 hours at room temperature.

  • Reaction: Stir the reaction at room temperature for an additional 6-8 hours after the addition is complete. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude macrocycle by flash column chromatography on silica gel to remove residual catalyst and byproducts.

Purification and Characterization of Macrocycles

The purification and structural elucidation of macrocycles present unique challenges due to their size and conformational flexibility.[17]

  • Purification: Standard flash column chromatography is often the first step. For closely related isomers or hard-to-separate impurities, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be necessary.[18]

  • Characterization: A combination of analytical techniques is essential for unambiguous structure confirmation.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical to confirm the exact mass and molecular formula of the macrocycle.[19]

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. However, due to the presence of multiple conformers in equilibrium in solution, NMR spectra of macrocycles can be complex, often showing broadened peaks or multiple sets of signals.[17][20] Advanced 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for assigning protons and carbons. Diffusion-Ordered Spectroscopy (DOSY) can help confirm that all signals belong to a single, large molecule.[19][21]

Summary of Protocols

Parameter Strategy 1: Glaser-Hay Coupling Strategy 2: HWE Olefination Strategy 3: Sonogashira Coupling
Reaction Type Alkyne HomocouplingCarbonyl OlefinationAlkyne-Aryl Cross-Coupling
Key Reagents CuCl, TMEDA, O₂KHMDS or NaHPd(PPh₃)₄, CuI
Base Amine (e.g., Pyridine)Strong, non-nucleophilic baseAmine (e.g., Et₃N)
Solvent Pyridine, DMFTHFTHF / Amine mixture
Temperature Room Temperature-78 °C to Room TempRoom Temperature
Key Feature Forms rigid diyne linkerForms (E)-alkene linkerForms aryl-alkyne linkage
Typical Yields 30-60% (cyclization step)40-75% (cyclization step)50-85% (cyclization step)

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse macrocyclic structures. By leveraging its distinct functional groups, researchers can employ a range of robust and high-yielding macrocyclization strategies, including Glaser-Hay coupling, Horner-Wadsworth-Emmons olefination, and Sonogashira cross-coupling. The protocols detailed in this guide provide a solid foundation for the rational design and synthesis of novel macrocycles. The successful application of these methods will continue to expand the accessible chemical space for macrocycles, accelerating their development as next-generation therapeutics and advanced materials.[1][3][6]

References

Troubleshooting & Optimization

Technical Support Center: Aldehyde Protection Strategies for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic strategies. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the selective protection of the aldehyde functionality in 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde. Navigating the chemoselectivity of polyfunctional molecules is a common challenge, and this resource is designed to provide both foundational knowledge and practical troubleshooting for your experiments.

The subject molecule, this compound, is a valuable synthetic intermediate possessing three distinct functional groups: an aromatic aldehyde, a primary alcohol, and an internal alkyne.[1][2][3] The aldehyde is the most electrophilic and reactive site, often interfering with reactions intended for the primary alcohol.[4][5] Therefore, a robust protecting group strategy is essential for successful multi-step synthesis.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in this compound?

The aldehyde functional group is significantly more reactive than the primary alcohol towards a wide range of reagents, particularly nucleophiles (e.g., Grignard reagents, organolithiums) and reducing agents (e.g., LiAlH₄).[9][10] Attempting a reaction at the alcohol, such as an oxidation or conversion to a leaving group, without first protecting the aldehyde would likely result in undesired side reactions at the carbonyl carbon, leading to low yields and complex product mixtures.[4] A protecting group acts as a temporary "mask," rendering the aldehyde inert to the reaction conditions, which can be removed later to regenerate the original functionality.[6][11]

Q2: What is the most effective and selective protecting group for the aldehyde in this molecule?

For aldehydes, cyclic acetals are the industry standard and the most recommended protecting group.[8][11][12] They offer an excellent balance of stability and ease of removal.

  • Why cyclic acetals? Cyclic acetals (formed from diols like ethylene glycol or 1,3-propanediol) are significantly more stable to the acidic conditions required for their removal (hydrolysis) than their acyclic counterparts (formed from simple alcohols like methanol).[8][13] The formation of a five- or six-membered ring is also entropically favored, often leading to higher yields.

  • Chemoselectivity: Aldehydes are inherently more reactive towards acetal formation than ketones.[14] More importantly for this molecule, under standard acidic conditions, the aldehyde will readily form an acetal with a diol, while the primary alcohol will not undergo competing etherification reactions, ensuring high chemoselectivity.[9]

Q3: What are the standard experimental conditions for protecting the aldehyde as a cyclic acetal?

The formation of an acetal is an acid-catalyzed equilibrium reaction that produces water as a byproduct.[13][15][16] To drive the reaction to completion, water must be removed from the reaction mixture.

Recommended Protocol: Formation of 1,3-Dioxolane

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.).

  • Reagents: Add anhydrous toluene as the solvent, followed by ethylene glycol (1.2-1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench the catalyst by washing with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product.

Q4: How can I confirm the successful protection of the aldehyde?

You can use standard spectroscopic techniques to verify the formation of the acetal:

  • ¹H NMR: The most definitive evidence is the disappearance of the characteristic aldehyde proton signal (a singlet around 9.8-10.1 ppm) and the appearance of a new singlet for the acetal proton (CH(OR)₂) between 5.5 and 6.0 ppm.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (around 190-200 ppm) will disappear, and a new signal for the acetal carbon will appear around 95-105 ppm.

  • IR Spectroscopy: The strong C=O stretching band of the aldehyde (around 1690-1710 cm⁻¹) will be absent in the product spectrum.

Q5: Under what conditions is the acetal protecting group stable?

Acetals are exceptionally robust under neutral and basic conditions.[9][17] They are stable to:

  • Strong bases (e.g., NaOH, NaH, LDA)

  • Nucleophiles (e.g., Grignard reagents, organolithiums)

  • Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

  • Catalytic hydrogenation (e.g., H₂/Pd-C)

  • Most oxidizing agents that do not generate acidic conditions.

Q6: How is the acetal group removed to regenerate the aldehyde?

Deprotection is achieved by hydrolysis under acidic conditions.[4][8][18] The presence of water is crucial for this reverse reaction.

Recommended Protocol: Acetal Deprotection

  • Setup: Dissolve the acetal-protected compound in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.

  • Reagent: Add a catalytic amount of a strong acid (e.g., 1M HCl) or an organic acid like acetic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring & Workup: Monitor by TLC. Once complete, neutralize the acid with a base (e.g., NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Dry and concentrate to obtain the deprotected aldehyde.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Protected Product 1. Incomplete removal of water byproduct.2. Inactive acid catalyst.3. Insufficient reaction time or temperature.1. Ensure the Dean-Stark trap is functioning correctly. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction flask.2. Use fresh p-TsOH or an alternative catalyst like pyridinium p-toluenesulfonate (PPTS) for sensitive substrates.[19]3. Allow the reaction to run longer, monitoring periodically by TLC.
Formation of Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition.2. Catalyst is too strong, promoting side reactions with the alcohol or alkyne.1. Maintain a gentle reflux; do not overheat.2. Switch to a milder catalyst like PPTS, which is less acidic than p-TsOH.[5]
Protecting Group Cleaved During Subsequent Step The reaction conditions for the subsequent step are acidic.1. Review the stability profile of the acetal group.[20] Ensure all subsequent steps are performed under neutral or basic conditions.2. If acidic conditions are unavoidable, consider a more acid-stable protecting group, though this is rarely necessary for acetals.
Difficulty Removing the Acetal Group 1. Insufficient acid or water for hydrolysis.2. The acetal is sterically hindered or unusually stable.1. Increase the concentration of the acid and/or the amount of water in the solvent system.2. Gently warm the reaction mixture (e.g., to 40-50 °C) to accelerate hydrolysis.

Advanced Topic: Orthogonal Protection Strategy

In complex syntheses, it may be necessary to protect both the aldehyde and the alcohol, and then selectively deprotect one in the presence of the other. This requires an orthogonal protecting group strategy , where each group is removed by a unique set of conditions that do not affect the other.[6][8][21]

A robust orthogonal strategy for this molecule is:

  • Aldehyde Protection: Protect the aldehyde as a cyclic acetal using ethylene glycol and catalytic p-TsOH (acid-labile).

  • Alcohol Protection: Protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether using TBS-Cl and imidazole in DMF (base-catalyzed).[5][22]

These two groups are perfectly orthogonal:

  • To deprotect the alcohol only: Use a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF. This will cleave the Si-O bond but leave the acetal untouched.[5]

  • To deprotect the aldehyde only: Use dilute aqueous acid (e.g., HCl in THF/H₂O). This will hydrolyze the acetal but leave the TBS ether intact.[19]

Experimental Workflow Visualizations

Below are diagrams illustrating the standard and orthogonal protection workflows.

G cluster_main Standard Protection Workflow A Starting Material This compound B Acetal Protection (Ethylene Glycol, p-TsOH) A->B C Protected Intermediate (Free Alcohol) B->C D Reaction at Alcohol (e.g., Oxidation, Esterification) C->D E Modified Intermediate D->E F Acetal Deprotection (Aqueous Acid) E->F G Final Product F->G

Caption: Standard workflow for using an acetal to protect the aldehyde.

G cluster_orthogonal Orthogonal Protection Strategy Start Starting Material P1 Step 1: Acetal Protection (Aldehyde) Start->P1 Mid1 Singly Protected Intermediate P1->Mid1 P2 Step 2: Silyl Ether Protection (Alcohol) Mid1->P2 DoublyProtected Doubly Protected Intermediate (Acetal + TBS Ether) P2->DoublyProtected Deprotect_Acetal Deprotect Aldehyde (Aqueous Acid) DoublyProtected->Deprotect_Acetal Path 1 Deprotect_Alcohol Deprotect Alcohol (TBAF) DoublyProtected->Deprotect_Alcohol Path 2 Product_A Product A (Free Aldehyde, TBS-Protected Alcohol) Deprotect_Acetal->Product_A Product_B Product B (Free Alcohol, Acetal-Protected Aldehyde) Deprotect_Alcohol->Product_B

Caption: Orthogonal strategy enabling selective deprotection of either group.

References

Technical Support Center: Protecting the Hydroxyl Group of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective protection of the primary hydroxyl group in 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific synthetic transformation. The presence of an aldehyde and a terminal alkyne necessitates a carefully chosen protection strategy to ensure chemoselectivity and high yields.

Introduction: The Synthetic Challenge

The molecule this compound presents a common challenge in multi-step organic synthesis: the need to selectively mask a reactive primary alcohol in the presence of other functional groups.[1] The aldehyde is susceptible to nucleophilic attack and oxidation, while the terminal alkyne's acidic proton can interfere with certain basic reagents.[2] Therefore, the choice of a protecting group and the reaction conditions are critical to prevent unwanted side reactions.

This guide will focus on the use of silyl ethers, particularly the tert-butyldimethylsilyl (TBS or TBDMS) group, which is a robust and highly selective choice for protecting primary alcohols.[3][4][5] Its steric bulk allows for preferential reaction with the less hindered primary hydroxyl group over other potentially reactive sites.[3][5][6]

Recommended Protocol: Silylation with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol outlines a reliable method for the selective protection of the primary alcohol in this compound as its TBDMS ether.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Silylation cluster_workup Work-up cluster_purification Purification A Dissolve Substrate (1.0 eq) in anhydrous DMF B Add Imidazole (2.2 eq) A->B C Cool to 0 °C B->C D Add TBDMSCl (1.1 eq) dropwise C->D E Stir at 0 °C to rt Monitor by TLC (2-6 h) D->E F Quench with sat. aq. NaHCO₃ E->F G Extract with Et₂O (3x) F->G H Wash with brine, dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Silica Gel Column Chromatography I->J K Isolate Pure Product J->K

Caption: Step-by-step workflow for the TBDMS protection of this compound.

Step-by-Step Methodology
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.2 eq). Stir the mixture at room temperature until all solids dissolve.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 5 minutes. Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Extract the aqueous mixture with diethyl ether (3 x volume of DMF).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TBDMS-protected product.[3]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may be encountered during the protection reaction.

Troubleshooting Workflow Diagram

G cluster_incomplete Troubleshooting: Incomplete Reaction cluster_sideproduct Troubleshooting: Side Products cluster_lowyield Troubleshooting: Low Yield Start TLC Analysis Shows Issue Incomplete Incomplete Reaction (Starting material remains) Start->Incomplete SideProduct Side Product Formation Start->SideProduct LowYield Low Isolated Yield Start->LowYield Inc_Sol1 Extend reaction time Incomplete->Inc_Sol1 Inc_Sol2 Increase equivalents of TBDMSCl and imidazole Incomplete->Inc_Sol2 Inc_Sol3 Ensure anhydrous conditions Incomplete->Inc_Sol3 Inc_Sol4 Consider a more reactive silylating agent (e.g., TBSOTf) Incomplete->Inc_Sol4 Side_Sol1 Lower reaction temperature (maintain at 0 °C) SideProduct->Side_Sol1 Side_Sol2 Slow, dropwise addition of TBDMSCl SideProduct->Side_Sol2 Side_Sol3 Check for impurities in starting material SideProduct->Side_Sol3 Low_Sol1 Optimize purification (column chromatography) LowYield->Low_Sol1 Low_Sol2 Ensure complete extraction from DMF LowYield->Low_Sol2 Low_Sol3 Check for product loss during work-up LowYield->Low_Sol3

Caption: A workflow for troubleshooting common issues in the TBDMS protection reaction.

Q1: My reaction is very slow or appears to be incomplete, with a significant amount of starting material remaining after several hours. What should I do?

A1:

  • Reaction Time: Primary alcohols typically react with TBDMSCl within 2-6 hours at room temperature.[5] If the reaction is sluggish, you can extend the reaction time and continue monitoring by TLC.

  • Reagent Stoichiometry: Ensure you have used a slight excess of TBDMSCl (1.1-1.2 eq) and a sufficient amount of imidazole (at least 2.0 eq). Imidazole acts as both a base and a catalyst.[7][8]

  • Anhydrous Conditions: Silyl chlorides are sensitive to moisture. Ensure your DMF is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Alternative Silylating Agent: For particularly stubborn reactions, a more reactive silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be used in the presence of a non-nucleophilic base like 2,6-lutidine in a solvent such as dichloromethane (DCM).[6][7][9]

Q2: I am observing the formation of side products in my reaction mixture. What could be the cause and how can I prevent it?

A2:

  • Temperature Control: Running the reaction at a lower temperature (e.g., maintaining it at 0 °C) can enhance selectivity and minimize side reactions.[3]

  • Aldehyde Reactivity: While TBDMSCl is highly selective for the primary alcohol, prolonged reaction times or higher temperatures could potentially lead to undesired reactions involving the aldehyde. Keeping the conditions mild is key.

  • Dimerization/Polymerization: Although less common under these conditions, aldehydes can undergo side reactions. Slow, dropwise addition of the silylating agent can help to minimize the concentration of reactive intermediates.

Q3: My isolated yield is low, even though the TLC analysis showed good conversion. Where might I be losing my product?

A3:

  • Work-up and Extraction: DMF is a polar aprotic solvent that is miscible with water. During the aqueous work-up, it's crucial to perform multiple extractions with a suitable organic solvent (like diethyl ether or ethyl acetate) to ensure complete recovery of the product. Washing the combined organic layers with brine helps to remove residual DMF.

  • Purification: The TBDMS-protected product is significantly less polar than the starting material. Optimize your column chromatography conditions (e.g., choice of solvent system, silica gel loading) to ensure good separation and minimize product loss on the column.

  • Product Volatility: While the TBDMS-protected product of your specific molecule is not expected to be highly volatile, be mindful of excessive heating during solvent removal on the rotary evaporator.

Comparison of Protecting Group Strategies

While TBDMS is an excellent choice, other silyl ethers can also be employed. The choice often depends on the required stability in subsequent reaction steps.

Protecting GroupAbbreviationRelative Stability (Acidic)Relative Stability (Basic)Key Features
TrimethylsilylTMS11Very labile, often used for temporary protection.[6][10]
TriethylsilylTES6410-100More stable than TMS.
tert-Butyldimethylsilyl TBS/TBDMS 20,000 ~20,000 Robust, widely used, good balance of stability and ease of removal. [11]
TriisopropylsilylTIPS700,000100,000Very stable, used when harsh conditions are required in subsequent steps.[11]
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Extremely stable to acid, offers enhanced stability.[11]

Frequently Asked Questions (FAQs)

Q: Why is TBDMS a better choice than a benzyl (Bn) ether for this molecule?

A: While benzyl ethers are common alcohol protecting groups, their installation often requires a strong base like sodium hydride (NaH) to generate the alkoxide.[12] This could potentially deprotonate the terminal alkyne or promote side reactions with the aldehyde. Furthermore, the removal of a benzyl ether typically involves hydrogenolysis (H₂, Pd/C), which would also reduce the aldehyde and the alkyne.[12][13] TBDMS protection and deprotection conditions are orthogonal to these functionalities.[14][15]

Q: Will the TBDMS protection conditions affect the aldehyde or the alkyne?

A: The standard TBDMS protection protocol using TBDMSCl and imidazole in DMF is mild and highly chemoselective for the primary alcohol.[5] The aldehyde and alkyne are generally stable under these conditions. However, it is always good practice to monitor the reaction closely to avoid any potential side reactions.

Q: How do I remove the TBDMS group when I no longer need it?

A: The TBDMS group is typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[7][9][16] This method is highly effective and generally does not affect other functional groups like aldehydes and alkynes. Mild acidic conditions (e.g., acetic acid in THF/water) can also be used for deprotection.[5]

Q: Can I protect the aldehyde as well?

A: Yes, if your synthetic route requires the protection of the aldehyde, it can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst).[14][17] This would be an example of an orthogonal protection strategy, as the acetal is stable to the basic and nucleophilic conditions used for silyl ether chemistry, while the silyl ether is stable to the acidic conditions used for acetal formation and cleavage.[14][15]

References

Technical Support Center: Deprotection of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies related to 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde and its derivatives. This molecule, with its reactive aldehyde and primary alcohol functionalities, is a valuable building block in medicinal chemistry and materials science.[1] Effective synthetic strategies often require the selective protection and deprotection of one or both of these groups.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical deprotection step. The information is structured to help you diagnose and resolve common experimental challenges, ensuring high yields and purity for your target compound.

Section 1: Deprotection of the Hydroxyl Group (Silyl Ethers)

The primary alcohol of the hydroxybutyl moiety is frequently protected as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are favored for their stability under a range of conditions but can be selectively removed.[2][3] The most common method for their cleavage is fluoride-mediated deprotection.[4]

Troubleshooting Guide: Silyl Ether Deprotection

Issue 1: Incomplete or Slow Deprotection Reaction

  • Question: My TLC analysis shows significant amounts of starting material remaining even after the recommended reaction time. What's going wrong?

  • Answer: This is a common issue often related to reagent stoichiometry or activity.

    • Causality: The fluoride source, typically tetrabutylammonium fluoride (TBAF), can degrade upon storage, especially if exposed to moisture. Alternatively, steric hindrance around the silyl ether can slow the reaction rate.

    • Solutions:

      • Verify Reagent Activity: Use a fresh bottle of TBAF (1M in THF) or titrate your existing stock.

      • Increase Stoichiometry: Incrementally increase the equivalents of TBAF from the typical 1.1 eq. to 1.5 or 2.0 eq., monitoring the reaction by TLC every 30 minutes.

      • Elevate Temperature: If the reaction is sluggish at room temperature, gently warm the mixture to 40°C. Be cautious, as elevated temperatures can promote side reactions.

Issue 2: Low Yields and/or Product Decomposition

  • Question: My deprotection reaction works, but the yield of the desired alcohol is consistently low, and I see multiple unidentified spots on my TLC plate.

  • Answer: This often points to side reactions caused by the basicity of the deprotection reagent.

    • Causality: Commercial TBAF solutions are inherently basic due to the presence of hydroxide or alkoxide ions, which can be incompatible with the sensitive aldehyde functionality or other groups in your molecule.[5][6] This basicity can lead to aldol condensation, Cannizzaro-type reactions, or other decomposition pathways.

    • Solutions:

      • Buffered Deprotection: The most effective solution is to buffer the reaction. Add 1.0-1.5 equivalents of acetic acid to your TBAF solution before adding it to your substrate.[6][7] This neutralizes the residual base without preventing the fluoride ion from cleaving the Si-O bond.

      • Alternative Fluoride Sources: Consider using milder, less basic fluoride reagents.

        • HF-Pyridine (HF•py) or Triethylamine Trihydrofluoride (3HF•Et₃N): These reagents are highly effective but require careful handling in plasticware due to their corrosive nature.[5] They are excellent for base-sensitive substrates.

        • Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol can generate HCl in situ, providing acidic conditions for deprotection that are often very mild and effective.[8][9]

Diagram 1: Troubleshooting Workflow for Silyl Ether Deprotection This diagram outlines a decision-making process for addressing common issues during the deprotection of silyl ethers on this compound derivatives.

G start Start: Silyl Ether Deprotection check_completion Monitor by TLC. Is reaction complete? start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No check_yield Reaction is complete. Is yield acceptable? check_completion->check_yield Yes solution_incomplete1 1. Use fresh / more TBAF 2. Gently warm reaction incomplete->solution_incomplete1 solution_incomplete1->check_completion Re-evaluate low_yield Problem: Low Yield / Decomposition check_yield->low_yield No end Success: Purify Product check_yield->end Yes solution_low_yield1 Cause: Basicity of TBAF low_yield->solution_low_yield1 solution_low_yield2 Solution: Use Buffered Conditions (e.g., TBAF / Acetic Acid) solution_low_yield1->solution_low_yield2 solution_low_yield3 Alternative: Use Milder Reagents (e.g., HF-Pyridine, TAS-F) solution_low_yield1->solution_low_yield3 solution_low_yield2->start Retry Experiment solution_low_yield3->start Retry Experiment

Section 2: Deprotection of the Aldehyde Group (Acetals)

The benzaldehyde functionality is commonly protected as an acetal, often a cyclic 1,3-dioxolane formed with ethylene glycol. Acetals are robust protecting groups that are stable to bases, nucleophiles, and hydrides, making them ideal for reactions involving the butynol side chain.[10] Their removal is almost exclusively achieved through acid-catalyzed hydrolysis.[11][12]

Troubleshooting Guide: Acetal Deprotection

Issue 1: Failure of the Acetal to Deprotect

  • Question: I've added acid to my protected compound, but the acetal remains intact. What's preventing the hydrolysis?

  • Answer: Acetal hydrolysis is an equilibrium-driven process.[12] The absence of sufficient water or a catalyst that is too weak can stall the reaction.

    • Causality: The reaction requires protonation of an acetal oxygen, loss of an alcohol to form an oxocarbenium ion, and subsequent attack by water.[13] If water is not present in sufficient excess, the equilibrium cannot be driven towards the aldehyde product.

    • Solutions:

      • Ensure Water is Present: The reaction should be run in a solvent system containing water, such as THF/H₂O or acetone/H₂O. Using "wet" solvents is often sufficient.

      • Increase Acid Strength/Concentration: If you are using a very mild acid like pyridinium p-toluenesulfonate (PPTS), it may not be strong enough. Switch to a stronger acid like p-toluenesulfonic acid (p-TsOH), or use a catalytic amount of a mineral acid like HCl (e.g., 1M aqueous solution).

      • Use a Heterogeneous Catalyst: Perchloric acid adsorbed on silica gel is an extremely efficient and reusable catalyst for acetal deprotection.[14][15]

Issue 2: Simultaneous Deprotection of a Silyl Ether

  • Question: When I remove my acetal with acid, my TBDMS group on the alcohol is also cleaved. How can I deprotect the aldehyde selectively?

  • Answer: This is a classic challenge of orthogonal protection strategy. Standard acidic conditions for acetal hydrolysis are often harsh enough to cleave silyl ethers.[4][8]

    • Causality: The Si-O bond is labile to acid. While TBDMS is more stable than smaller silyl ethers like TMS, it will not survive prolonged exposure to strong aqueous acid.[4]

    • Solutions:

      • Use Very Mild Lewis Acids: Certain gentle Lewis acids can catalyze the cleavage of acetals under nearly neutral conditions. Erbium triflate (Er(OTf)₃) in wet nitromethane is a good candidate for this selective transformation.[14]

      • Employ Neutral/Biomimetic Conditions: In specific cases, non-acidic methods can be used. For aromatic acetals, using β-cyclodextrin in neutral water has been shown to be effective and would not affect a silyl ether.[16]

      • Re-evaluate Protection Strategy: If selective deprotection is not feasible, consider reversing the order of deprotection (fluoride first, then acid) or choosing a more acid-stable alcohol protecting group (e.g., tert-butyldiphenylsilyl, TBDPS).

Frequently Asked Questions (FAQs)
  • Q: Can I monitor acetal deprotection by TLC?

    • A: Yes. The product aldehyde is typically more polar than the starting acetal, so it will have a lower Rf value. Staining with a permanganate (KMnO₄) dip is effective as the aldehyde will react readily.

  • Q: My final product is an inseparable mixture. What could be the cause?

    • A: If both hydroxyl and aldehyde groups were protected, incomplete deprotection of either one will lead to a mixture. For instance, if you start with a TBDMS-ether and an acetal and aim for the di-deprotected product, you could have three compounds in your flask: the desired product, the free aldehyde with the silyl ether intact, and the free alcohol with the acetal intact. Ensure reaction completion for both steps.

Section 3: Experimental Protocols

Protocol 1: Buffered TBAF Deprotection of a TBDMS-Protected Alcohol

This protocol describes the removal of a TBDMS group from a derivative of this compound using TBAF buffered with acetic acid to minimize base-mediated side reactions.[6][7]

Materials:

  • TBDMS-protected substrate (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)

  • Glacial acetic acid (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Saturated aqueous NH₄Cl, Brine, Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).

  • In a separate vial, add the required volume of 1M TBAF in THF. To this solution, add the glacial acetic acid and swirl gently.

  • Add the prepared TBAF/acetic acid solution dropwise to the substrate solution at room temperature.

  • Stir the reaction and monitor its progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydrolysis of a Dimethyl Acetal

This protocol details the deprotection of a dimethyl acetal to regenerate the benzaldehyde functionality using a standard acidic workup.[11][14]

Materials:

  • Dimethyl acetal-protected substrate (1.0 eq)

  • Acetone and Water (e.g., 4:1 mixture)

  • p-Toluenesulfonic acid monohydrate (p-TsOH•H₂O) (0.1 eq)

  • Ethyl acetate, Saturated aqueous NaHCO₃, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal-protected substrate in the acetone/water solvent mixture (approx. 0.1 M).

  • Add the catalytic amount of p-TsOH•H₂O to the solution.

  • Stir the reaction at room temperature. Monitor progress by TLC (stain with KMnO₄). The reaction is usually complete in 2-6 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (check with pH paper).

  • Remove the majority of the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude aldehyde by flash column chromatography.

Data Summary Table

Protecting GroupFunctionalityCommon Deprotection ReagentsKey Considerations
TBDMS HydroxylTBAF; HF•Pyridine; AcCl/MeOH; p-TsOHTBAF is basic, buffering may be required.[5][6] Acidic conditions may cleave acetals.[4]
TIPS HydroxylTBAF (slower than TBDMS); HF•PyridineMore sterically hindered and generally more stable to acid than TBDMS.[5]
Dimethyl Acetal Aldehydep-TsOH/H₂O; HCl/H₂O; Er(OTf)₃Requires aqueous acid (equilibrium process).[12][14] May cleave silyl ethers.
1,3-Dioxolane Aldehydep-TsOH/H₂O; HCl/H₂O; Silica-H₂SO₄Generally more stable than acyclic acetals; deprotection follows the same principles.[15]

References

Technical Support Center: Sonogashira Coupling of Electron-Rich Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Sonogashira coupling reactions, with a specific focus on challenging electron-rich benzaldehyde substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered during this powerful C-C bond-forming reaction.

The presence of electron-donating groups on the aryl halide, such as the aldehyde group in benzaldehydes, can render the substrate less reactive towards the rate-limiting oxidative addition step in the palladium catalytic cycle.[1] This guide provides a structured approach to overcoming these challenges through logical troubleshooting and a deeper understanding of the reaction mechanism.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the electron-rich benzaldehyde. What are the primary causes and how can I improve the yield?

Answer: Low conversion is the most frequent challenge with electron-rich aryl halides. The root cause is often a slow oxidative addition step. Here is a systematic approach to troubleshoot this issue:

  • Evaluate Your Catalyst System: The choice of palladium source and, critically, the phosphine ligand, is paramount.

    • Palladium Source: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, they may be sluggish.[2] Consider using a more active Pd(0) source or a pre-catalyst that readily generates the active monoligated Pd(0) species in situ.[3]

    • Ligand Selection: The key is to accelerate the oxidative addition. This is achieved by using ligands that are both electron-rich and sterically bulky .[4][5] Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the aryl-halide bond. Bulky ligands favor the formation of highly reactive, monoligated palladium complexes.

Ligand TypeExamplesRationale for Use with Electron-Rich Substrates
Bulky, Electron-Rich Phosphines P(t-Bu)₃, SPhos, XPhos, cataCXium AIncreases rate of oxidative addition, stabilizes the active catalyst.[4][5][6]
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Can offer greater stability to the catalyst complex at higher temperatures.[7]
  • Increase Reaction Temperature: For less reactive aryl bromides or chlorides, especially those that are electron-rich, higher temperatures are often necessary to overcome the activation barrier for oxidative addition.[1] Reactions can be run from 50°C to over 100°C, depending on the solvent and substrate stability.

  • Check Reagent Purity and Inertness:

    • Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen and can decompose to palladium black, an inactive form.[2] Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and the reaction is maintained under a positive pressure of an inert gas.[7][8]

    • Reagent Quality: Use fresh, high-purity palladium catalysts, copper(I) iodide (if used), and ensure your amine base is dry.[5]

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this byproduct?

Answer: The formation of a 1,3-diyne byproduct from the dimerization of your terminal alkyne is a classic side reaction, particularly in copper-catalyzed Sonogashira protocols.[8]

Here’s how to suppress it:

  • Switch to a Copper-Free Protocol: This is the most effective method to eliminate Glaser coupling.[3][7] The copper(I) co-catalyst, while accelerating the reaction, is also responsible for promoting the oxidative homocoupling of the alkyne.[9] Numerous copper-free methods have been developed that are highly effective for a range of substrates.[10][11]

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling pathway.[7][9] Rigorous exclusion of oxygen is critical, especially when copper is present.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving a low-yielding Sonogashira reaction with an electron-rich benzaldehyde.

Troubleshooting_Workflow start Low Yield with Electron-Rich Benzaldehyde check_catalyst Is the Catalyst System Optimal? (Bulky, Electron-Rich Ligand?) start->check_catalyst check_conditions Are Reaction Conditions Forcing Enough? (Temp, Concentration) check_catalyst->check_conditions Yes optimize_catalyst Switch to P(t-Bu)₃, XPhos, or SPhos. Consider a pre-catalyst. check_catalyst->optimize_catalyst No check_purity Are Reagents Pure & Inert? (Degassed Solvents, Fresh Catalyst) check_conditions->check_purity Yes increase_temp Increase temperature in increments (e.g., 60°C -> 80°C -> 100°C). check_conditions->increase_temp No check_byproducts What Byproducts are Observed? check_purity->check_byproducts Yes purify_reagents Degas solvents thoroughly. Use fresh catalyst/base. check_purity->purify_reagents No homocoupling Switch to Copper-Free Protocol. Ensure strict anaerobic conditions. check_byproducts->homocoupling Alkyne Dimer decomposition Improve inert atmosphere. Use milder base or lower temp. check_byproducts->decomposition Pd Black / Dehalogenation success Reaction Optimized check_byproducts->success No Major Byproducts

Caption: A decision tree for troubleshooting Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q: What is the fundamental catalytic cycle for the Sonogashira reaction, and where do electron-rich substrates pose a challenge?

A: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional method).[12]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step and is significantly slower for electron-rich aryl halides.[12]

    • Transmetalation: The aryl-palladium(II) complex reacts with a copper-acetylide species (from the copper cycle) to form an aryl-alkynyl-palladium(II) complex.

    • Reductive Elimination: This final step releases the desired cross-coupled product and regenerates the active Pd(0) catalyst.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a more reactive copper-acetylide intermediate, which then participates in the transmetalation step.[12]

The primary challenge with electron-rich benzaldehydes lies in the initial oxidative addition step, which is disfavored by the high electron density on the aromatic ring.

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 L₂Pd⁰ pd_complex [Ar-Pdᴵᴵ-X(L₂)] pd0->pd_complex Oxidative Addition (Ar-X) SLOW for e⁻-rich Ar alkynyl_pd [Ar-Pdᴵᴵ-C≡CR'(L₂)] pd_complex->alkynyl_pd Transmetalation (from Cu Cycle) alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR' alkynyl_pd->product cu_salt CuI cu_acetylide Cu-C≡CR' cu_salt->cu_acetylide Alkyne + Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Q: Which base and solvent combination is best for my electron-rich benzaldehyde substrate?

A: The choice of base and solvent is crucial and interdependent.

  • Bases: An amine base is required to deprotonate the terminal alkyne.[5]

    • Common Choices: Triethylamine (Et₃N) and diisopropylamine (i-Pr₂NH) are frequently used.

    • Considerations for Benzaldehydes: Be cautious with very strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at high temperatures, as they can potentially promote side reactions involving the aldehyde functional group, such as the Cannizzaro reaction, although this is less common under typical Sonogashira conditions. Amine bases are generally safer for these substrates.

  • Solvents: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Common Choices: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), toluene, and acetonitrile are common.[1][13]

    • Recommendations: For reactions requiring higher temperatures (>80°C) to drive the coupling of less reactive bromides, DMF or toluene are excellent choices due to their higher boiling points. For room temperature or mildly heated reactions with more reactive iodides, THF is often sufficient.

SolventTypical Temperature RangeNotes
THF RT - 65°CGood general-purpose solvent for reactive substrates.
Acetonitrile RT - 80°CPolar aprotic solvent, can be effective in many systems.[14]
Toluene 80°C - 110°CGood for higher-temperature reactions; less polar.
DMF 80°C - 120°CExcellent for dissolving salts and running high-temp reactions.[15]

Experimental Protocols

Optimized General Protocol for Copper-Free Sonogashira Coupling of an Electron-Rich Benzaldehyde (Aryl Bromide)

This protocol is designed to maximize yield and minimize byproducts by employing a modern catalyst system and eliminating the copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents (e.g., Toluene) are anhydrous and have been thoroughly degassed with argon for at least 30 minutes.

  • The aryl bromide, terminal alkyne, palladium pre-catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the electron-rich benzaldehyde aryl bromide (1.0 mmol, 1.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or GC/MS. The reaction may take 4-24 hours depending on the specific substrate.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the base and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Stability and Handling of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (CAS: 544707-13-3). This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile bifunctional molecule. As a key intermediate in organic synthesis, understanding its chemical behavior under various experimental conditions is critical for successful outcomes.[1]

Core Concepts: Understanding the Reactivity

The stability of this compound is dictated by the interplay of its three primary functional groups: an aromatic aldehyde , an internal alkyne , and a primary alcohol . Its reactivity is highly pH-dependent, and failure to account for this can lead to unintended side reactions and product degradation.

cluster_0 This compound cluster_1 Key Functional Groups mol mol A Aromatic Aldehyde A->mol  Prone to nucleophilic attack  and redox reactions B Internal Alkyne B->mol  Susceptible to  acid-catalyzed hydration C Primary Alcohol C->mol  Can be protonated  or deprotonated

Caption: Key reactive sites of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound? A: The two main points of instability are the aldehyde group under strongly basic conditions and the alkyne group under strongly acidic conditions. The benzaldehyde moiety is susceptible to air oxidation over time and can undergo disproportionation (Cannizzaro reaction) in the presence of a strong base.[2][3] The internal alkyne is relatively stable but can undergo hydration to form ketones under harsh acidic conditions, often requiring a catalyst.[4][5]

Q2: What are the recommended storage conditions? A: To minimize degradation, the compound should be stored at 0-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] This prevents the slow air oxidation of the aldehyde group to the corresponding carboxylic acid.[3]

Q3: Is the compound stable in strong acids? A: No, it is not completely stable. While milder than its instability in strong base, prolonged exposure to strong acids (e.g., concentrated H₂SO₄) can lead to the hydration of the alkyne triple bond, resulting in the formation of ketone byproducts.[6][7] The aldehyde's carbonyl oxygen can also be protonated, increasing its electrophilicity and making it more susceptible to reactions with nucleophiles present in the medium, such as water or alcohols.[8]

Q4: Can this compound tolerate strong bases? A: No. This is a critical point. Benzaldehyde and its derivatives lack α-hydrogens and are therefore highly susceptible to the Cannizzaro reaction in the presence of a strong base (e.g., NaOH, KOH).[9][10] This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[2][11][12][13] This is often an undesired side reaction that can significantly lower the yield of the intended product.

Q5: I need to perform a reaction on the hydroxyl group. Will the aldehyde interfere? A: Yes, it is highly likely. The aldehyde is a reactive electrophile and will react with many nucleophiles and reducing agents. If your intended reaction on the hydroxyl group requires conditions that the aldehyde is not stable to (e.g., strong base, certain nucleophiles), you must first "protect" the aldehyde group. A common strategy is to convert it to a cyclic acetal, which is stable under basic and nucleophilic conditions.[14][15][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Formation of Benzoic Acid and Benzyl Alcohol Byproducts

Question: "I'm running a reaction under basic conditions (e.g., with NaOH) and my analysis (TLC, LC-MS, NMR) shows two major impurities corresponding to the carboxylic acid and alcohol derivatives of my starting material. What is happening?"

  • Probable Cause: You are observing the classic Cannizzaro reaction . Because the aldehyde group in your molecule has no α-hydrogens, it cannot form an enolate and undergo reactions like aldol condensation.[9] Instead, in the presence of a strong hydroxide base, one molecule of the aldehyde is reduced to the primary alcohol, and a second molecule is oxidized to the carboxylate salt.[2][17][18]

    Cannizzaro mol1 2x Aldehyde base Strong Base (e.g., conc. KOH) mol1->base Disproportionation products Primary Alcohol + Carboxylate Salt base->products

    Caption: The Cannizzaro disproportionation reaction.

  • Solution & Prevention:

    • Avoid Strong Bases: If possible, substitute strong, nucleophilic bases like NaOH or KOH with weaker, non-nucleophilic organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃.

    • Protect the Aldehyde: If a strong base is absolutely required for another transformation in the molecule, you must protect the aldehyde group first. Converting it to a cyclic acetal is a standard and effective method.[14][19]

Issue 2: Appearance of an Unexpected Ketone

Question: "After performing a reaction in a strongly acidic medium (e.g., H₂SO₄/H₂O), I've isolated a product with a new ketone functionality, and the alkyne has disappeared. What reaction occurred?"

  • Probable Cause: You have likely induced an acid-catalyzed hydration of the alkyne . In the presence of aqueous acid (often with a mercury(II) salt catalyst, though strong acid alone can sometimes suffice), a water molecule adds across the triple bond.[4][5] This initially forms an unstable enol intermediate, which rapidly tautomerizes to the more stable ketone (keto-enol tautomerization).[6]

    Alkyne_Hydration Alkyne Internal Alkyne Conditions H₃O⁺ (often with HgSO₄) Alkyne->Conditions Hydration Enol Enol Intermediate (unstable) Conditions->Enol Ketone Ketone Product (stable) Enol->Ketone Tautomerization

  • Solution & Prevention:

    • Use Milder Conditions: Avoid using concentrated strong acids if the alkyne needs to remain intact. Use catalytic amounts of a weaker acid if protonation is required for another part of your reaction.

    • Anhydrous Conditions: If the acid is acting only as a catalyst and water is not a required reagent, perform the reaction under strictly anhydrous conditions to prevent hydration.

    • Alternative Synthetic Routes: If the desired reaction requires harsh acidic conditions, consider an alternative synthetic strategy where the alkyne is introduced at a later stage.

Issue 3: Aldehyde Reacts Preferentially

Question: "I'm trying to perform a Grignard reaction to add an alkyl group to a different part of a molecule, but my this compound is being consumed, and I'm not getting my desired product. Why?"

  • Probable Cause: The aldehyde functional group is highly electrophilic and reacts readily with strong nucleophiles like Grignard reagents and organolithiums. [20]Furthermore, the alcohol proton is acidic and will quench the Grignard reagent. Aldehydes are generally more reactive than many other functional groups, including esters and nitriles. [21][22][23]

  • Solution & Prevention:

    • Protecting Group Strategy: This is a classic scenario that necessitates the use of a protecting group. The aldehyde must be masked to prevent it from reacting. The most common method is to form a cyclic acetal by reacting the aldehyde with ethylene glycol under catalytic acid. This acetal is stable to Grignard reagents, organolithiums, and strong bases. [14][15][19]After your desired reaction is complete, the acetal can be easily removed (deprotected) with aqueous acid to regenerate the aldehyde. [14]

    Protection_Workflow Start Starting Material (Aldehyde) Protect Step 1: Protect (Form Acetal) Start->Protect React Step 2: Perform Desired Reaction (e.g., Grignard) Protect->React Deprotect Step 3: Deprotect (Hydrolyze Acetal) React->Deprotect Final Final Product (Aldehyde Regenerated) Deprotect->Final

    Caption: A typical protecting group workflow for aldehydes.

Data Summary Table

ConditionStabilityLikely Degradation Pathway(s)Resulting Products
Strong Acid (e.g., conc. H₂SO₄, aq.) Unstable Alkyne HydrationKetone(s)
Mild Acid (e.g., cat. TsOH, anhydrous) Generally Stable Acetal formation (if alcohol present)Acetal
Strong Base (e.g., 50% NaOH) Highly Unstable Cannizzaro ReactionCorresponding alcohol and carboxylate salt
Mild Base (e.g., K₂CO₃, Et₃N) Generally Stable Minimal degradationStarting material recovered
Air / Long-Term Storage Moderately Unstable Oxidation4-(4-Hydroxybut-1-yn-1-yl)benzoic acid

Key Experimental Protocol: Aldehyde Protection

Protocol: Formation of a Cyclic Acetal

This protocol describes the protection of the aldehyde group in this compound as a 1,3-dioxolane (cyclic acetal), which is stable to nucleophiles and basic conditions.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • p-Toluenesulfonic acid (p-TsOH, 0.02 equivalents)

  • Dean-Stark apparatus or soxhlet extractor with molecular sieves

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add this compound, toluene, ethylene glycol (1.5 eq.), and a catalytic amount of p-TsOH (0.02 eq.).

  • Reaction: Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Then, wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected product.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Deprotection: The acetal can be readily cleaved back to the aldehyde by stirring with a mild aqueous acid (e.g., 1M HCl in THF/water or acetic acid/water) at room temperature.

References

storage and handling to prevent degradation of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Introduction

Welcome to the technical support guide for this compound (CAS No. 544707-13-3). This molecule is a valuable bifunctional intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials due to its reactive aldehyde and terminal alkyne moieties.[1] The integrity of this compound is paramount for achieving reproducible and successful experimental outcomes. Its unique structure, containing an easily oxidizable aldehyde and a high-energy propargyl alcohol group, necessitates specific storage and handling procedures to prevent degradation.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into preventing compound degradation, troubleshooting common issues, and ensuring the long-term stability and purity of your material.

Section 1: Quick Reference Data

For immediate reference, the key physicochemical properties and recommended storage parameters are summarized below. Adherence to these conditions is the first line of defense against chemical degradation.

PropertyValue / RecommendationSource(s)
CAS Number 544707-13-3[3]
Molecular Formula C₁₁H₁₀O₂[1][3]
Molecular Weight 174.20 g/mol [3][4]
Appearance Reported as a brown or off-white solid.[1][3]
Purity (Typical) ≥ 95% (NMR)[1]
Storage Temperature 0-8°C (Refrigerated)[1]
Storage Atmosphere Inert Gas (Argon or Nitrogen) is strongly recommended.[5]
Container Tightly sealed, amber glass vial or bottle.[6][7]
Light Sensitivity Avoid exposure to direct light.[8]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability (> 6 months), the compound must be stored at 0-8°C in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[1] The causality here is twofold: the aldehyde functional group is highly susceptible to aerobic oxidation, and the terminal alkyne can be sensitive to atmospheric moisture and other contaminants. Storing under inert gas displaces oxygen and moisture, directly inhibiting these primary degradation pathways.[5]

Q2: I received the compound as a brown solid. Is this normal, or is it a sign of degradation?

A2: Yes, this is typically normal. The compound is often described as a brown solid in supplier specifications.[1] However, a significant darkening in color over time, or a change in consistency from a free-flowing solid to a gummy or oily substance, can indicate degradation or polymerization. Always compare the material to the certificate of analysis (CoA) provided by the vendor.

Q3: What are the primary chemical signs of degradation I should look for?

A3: The two most probable degradation pathways involve the aldehyde and alkyne groups.

  • Aldehyde Oxidation: The benzaldehyde moiety can oxidize to the corresponding carboxylic acid, 4-(4-hydroxybut-1-yn-1-yl)benzoic acid. This is the most common degradation route for aromatic aldehydes exposed to air.[5]

  • Alkyne Reactivity: The propargyl group is high-energy and can undergo self-reaction or polymerization, especially if exposed to heat, light, or trace metal impurities.[2]

Analytically, you can spot degradation by:

  • TLC: The appearance of a new, more polar spot (often streaky) corresponding to the carboxylic acid.

  • ¹H NMR: A decrease in the integration of the aldehydic proton (around 9.9-10.1 ppm) and the appearance of a broad peak for the carboxylic acid proton (>12 ppm).

  • IR Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid dimer, overlapping with the alcohol O-H stretch.

Q4: Can I dissolve the compound in a solvent for storage as a stock solution?

A4: Storing this compound in solution is not recommended for long-term stability. Solvents can accelerate degradation pathways. If you must prepare a stock solution for immediate or short-term use (i.e., within a single day's experiments), use a dry, aprotic solvent such as anhydrous THF or Dioxane. Degas the solvent with argon or nitrogen before use to remove dissolved oxygen. Prepare the solution immediately before use and keep it under an inert atmosphere. Never store in protic solvents like methanol or ethanol, as this can lead to acetal formation with the aldehyde.

Q5: What common reagents and materials are incompatible with this compound?

A5: Due to its functional groups, the compound is incompatible with several classes of reagents:

  • Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid and may react with the alcohol and alkyne.[6]

  • Strong Bases: Can deprotonate the terminal alkyne and the alcohol, potentially catalyzing side reactions.[6]

  • Strong Reducing Agents (e.g., NaBH₄, LiAlH₄): Will reduce the aldehyde to an alcohol.

  • Certain Metal Catalysts (e.g., Copper, Silver, Mercury salts): Can form explosive acetylides or catalyze polymerization of the terminal alkyne. Exercise extreme caution.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve issues that may arise during your experiments.

Problem 1: My reaction is giving low yields, and I see multiple unknown spots on my TLC plate.

This is a classic symptom of using a degraded starting material. The presence of the oxidized carboxylic acid impurity can interfere with many reactions by sequestering reagents or altering reaction conditions (e.g., pH).

Troubleshooting Workflow

G start Unexpected Experimental Result (Low Yield / Side Products) check_purity Was the purity of the 4-(4-HBA) starting material confirmed before use? start->check_purity check_storage Was the compound stored correctly (0-8°C, inert gas, tightly sealed)? check_purity->check_storage Yes perform_analysis Action: Perform Purity Analysis (TLC, NMR). See Protocol 2. check_purity->perform_analysis No troubleshoot_reaction Focus troubleshooting on reaction conditions (reagents, solvent, temperature). check_storage->troubleshoot_reaction Yes review_handling Action: Review handling procedures. Ensure inert atmosphere techniques are used for aliquoting. check_storage->review_handling No result_pure Result: Compound is Pure perform_analysis->result_pure result_impure Result: Degradation Detected perform_analysis->result_impure result_pure->troubleshoot_reaction use_fresh Action: Discard old material. Use a new, unopened vial or a freshly purified batch. result_impure->use_fresh review_handling->use_fresh

Caption: Troubleshooting workflow for unexpected experimental results.

Problem 2: How can I purify a partially degraded sample of the compound?

If degradation is minor (primarily the carboxylic acid impurity), purification by flash column chromatography on silica gel is often effective. Use a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar aldehyde should elute before the more polar carboxylic acid. After purification, immediately evaporate the solvent under reduced pressure at low temperature (<30°C) and place the pure compound under a high vacuum to remove all solvent traces before storing under an inert atmosphere as described.

Section 4: Key Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing

This protocol is designed to minimize exposure to air and moisture.

  • Equilibration: If stored in a refrigerator, allow the sealed container to warm to ambient room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.[2]

  • Inert Atmosphere: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

  • Transfer: Use a clean, dry spatula to quickly transfer the desired amount of solid into pre-dried, tared, and argon-flushed amber glass vials.

  • Backfill & Seal: Immediately backfill the headspace of the original container and the new aliquot vials with inert gas. Seal tightly with a PTFE-lined cap.

  • Label & Store: Clearly label all vials with the compound name, date, and storage conditions. Return the main container and aliquots to the refrigerator (0-8°C).

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Prep: Prepare a dilute solution of the compound in dichloromethane or ethyl acetate (~1 mg/mL).

  • Spotting: Spot the solution onto a silica gel TLC plate alongside a co-spot of a known pure sample, if available.

  • Elution: Develop the plate in a chamber with a suitable mobile phase. A 30:70 mixture of Ethyl Acetate:Hexanes is a good starting point.

  • Visualization: Visualize the plate under a UV lamp (254 nm). The aldehyde is UV active.

  • Analysis: A pure sample should show a single, well-defined spot. The presence of a second spot at a lower Rf value (closer to the baseline) is indicative of the more polar carboxylic acid degradation product.

Section 5: Understanding the Chemistry of Degradation

A clear understanding of the potential degradation pathways is essential for preventative handling.

Primary Degradation Pathways

DegradationPathways cluster_0 Starting Material cluster_1 Degradation Products Start This compound C₁₁H₁₀O₂ Oxidized 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid Aldehyde Oxidation Product Start->Oxidized Air (O₂) Light Polymer Polymerized/Oligomerized Species Alkyne Reaction Product Start->Polymer Heat Light Metal Traces

Caption: Potential degradation pathways for the title compound.

The aldehyde is the most vulnerable functional group. The mechanism of aerobic oxidation often involves a radical chain reaction initiated by light or trace metals, which is why storage in amber vials and away from incompatible materials is critical. The terminal alkyne's reactivity, while useful for synthesis, also presents a stability risk, particularly through pathways like Glaser coupling or other metal-catalyzed polymerizations.

Section 6: References

  • BenchChem. Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling. 2

  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Hydroxybenzaldehyde. --INVALID-LINK--

  • Sigma-Aldrich. This compound Product Page. 3

  • PubChem. This compound Compound Summary. 4

  • CDH Fine Chemical. PROPARGYL ALCOHOL MATERIAL SAFETY DATA SHEET. 6

  • Cole-Parmer. Material Safety Data Sheet - Propargyl Alcohol, 99%. 7

  • OSHA. Propargyl Alcohol Sampling Information. 9

  • Sigma-Aldrich. Propargyl alcohol 99% Product Page. 10

  • Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxybenzaldehyde. 8

  • Fisher Scientific. SAFETY DATA SHEET - p-(Allyloxy)benzaldehyde. 5

  • Synerzine. SAFETY DATA SHEET Benzaldehyde, 4-hydroxy-. 11

  • Chem-Impex. This compound Product Page. 1

References

Validation & Comparative

A Comparative Guide to LC-MS Purity Analysis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde is a versatile bifunctional molecule containing both a reactive aldehyde and a terminal alkyne. This unique structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Given its role as a critical intermediate, ensuring its purity is paramount to the quality and efficacy of the final products. However, the inherent reactivity of the aldehyde group and the potential for various side-reactions during its synthesis, typically a Sonogashira coupling, present significant analytical challenges.[2][3][4]

This guide provides an in-depth comparison of two primary liquid chromatography-mass spectrometry (LC-MS) strategies for the purity assessment of this compound: direct analysis and analysis following chemical derivatization. We will explore the causality behind the experimental choices for each approach, provide detailed protocols, and present a head-to-head comparison of their performance characteristics.

Potential Impurities in this compound Synthesis

The Sonogashira coupling, a common method for synthesizing compounds like this compound, can lead to several impurities. Understanding these potential contaminants is crucial for developing a robust analytical method.

cluster_products Products A 4-Iodobenzaldehyde C This compound (Target Molecule) A->C E Residual 4-Iodobenzaldehyde A->E Unreacted F Homocoupled Aryl Halide (4,4'-Biphenyldicarboxaldehyde) A->F Ullmann Coupling B But-3-yn-1-ol B->C D Homocoupled Alkyne (1,6-dihydroxyhexa-2,4-diyne) B->D Hay Coupling G Residual Palladium/Copper Catalysts

Caption: Potential impurities from the Sonogashira synthesis of this compound.

Direct LC-MS Analysis: A Straightforward Approach

Direct analysis by LC-MS is often the most straightforward approach, avoiding additional sample preparation steps. However, the poor ionization efficiency of the neutral aldehyde group can be a significant hurdle.[5] To overcome this, the method must be carefully optimized to enhance the analyte's response in the mass spectrometer.

Experimental Rationale

The choice of a reversed-phase C18 column is standard for separating small organic molecules.[6] The mobile phase composition is critical for both chromatographic separation and ionization. The inclusion of a small amount of formic acid in the mobile phase can facilitate protonation of the analyte, leading to better ionization in positive ion mode. A gradient elution is employed to effectively separate the target molecule from potential impurities with varying polarities.[6]

Experimental Workflow

A Sample Preparation (Dissolve in Mobile Phase A) B LC Separation (Reversed-Phase C18) A->B C Mass Spectrometry (ESI+/-) B->C D Data Analysis C->D

Caption: Workflow for the direct LC-MS analysis of this compound.

Detailed Protocol

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.

2. LC-MS Conditions:

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 95
    12.0 95
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 50-500

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -35 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 50-500

Derivatization-Based LC-MS Analysis: Enhancing Sensitivity

Chemical derivatization is a widely used strategy to improve the detection of aldehydes by LC-MS.[5][7][8] This involves reacting the aldehyde with a reagent to form a derivative that is more readily ionized and exhibits better chromatographic behavior. 2,4-Dinitrophenylhydrazine (DNPH) is a classic and effective derivatization reagent for aldehydes and ketones.[9]

Experimental Rationale

The reaction of this compound with DNPH forms a stable hydrazone derivative. This derivative possesses a dinitrophenyl group, which is a strong chromophore for UV detection and also enhances ionization efficiency in negative ion mode ESI-MS.[9] The increased hydrophobicity of the derivative also leads to better retention on a reversed-phase column.

Experimental Workflow

A Sample Preparation (Dissolve in Acetonitrile) B Derivatization (Reaction with DNPH) A->B C LC Separation (Reversed-Phase C18) B->C D Mass Spectrometry (ESI-) C->D E Data Analysis D->E

Caption: Workflow for the derivatization-based LC-MS analysis of this compound.

Detailed Protocol

1. Derivatization Reagent Preparation:

  • Prepare a 1 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

2. Derivatization Procedure:

  • To 100 µL of a 10 µg/mL solution of the this compound sample in acetonitrile, add 100 µL of the DNPH reagent.

  • Vortex the mixture and incubate at 60 °C for 30 minutes.

  • After cooling to room temperature, dilute the mixture with 800 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. LC-MS Conditions:

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) %B
    0.0 40
    10.0 95
    12.0 95
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -40 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 100-600

Head-to-Head Comparison

ParameterDirect AnalysisDerivatization Analysis (DNPH)Rationale
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mLDerivatization significantly enhances ionization efficiency.[5][9]
Limit of Quantification (LOQ) ~30 ng/mL~1.5 ng/mLImproved signal-to-noise ratio after derivatization.[9]
Linearity (R²) >0.99 (50-1000 ng/mL)>0.995 (2-500 ng/mL)Derivatization can extend the linear dynamic range to lower concentrations.
Precision (%RSD) < 5%< 3%More robust and reproducible signal with the derivatized analyte.
Sample Preparation Time ~5 minutes~45 minutesDerivatization adds an incubation step to the workflow.
Selectivity ModerateHighDerivatization is specific to carbonyl compounds, reducing matrix effects.
Pros - Fast and simple- Fewer sample preparation steps- Less potential for artifact formation- Significantly higher sensitivity- Improved selectivity- Better chromatographic peak shape
Cons - Lower sensitivity- Potential for poor ionization- Susceptible to matrix effects- More complex and time-consuming- Potential for incomplete derivatization- Reagent stability can be a concern

Conclusion

The choice between direct and derivatization-based LC-MS analysis for the purity of this compound depends on the specific requirements of the analysis.

Direct analysis is a rapid and straightforward method suitable for routine purity checks where high sensitivity is not a primary concern. It provides a quick assessment of the main component and major impurities.

Derivatization-based analysis , particularly with DNPH, is the superior choice for trace-level impurity profiling and for applications requiring high sensitivity and quantitative accuracy.[9] The enhanced signal and selectivity provided by derivatization allow for the confident identification and quantification of low-level impurities that might be missed by direct analysis.

For comprehensive characterization and quality control of this compound, a combined approach may be most effective. Direct analysis can be used for initial screening, while the derivatization method can be employed for in-depth impurity analysis and validation.

References

A Comparative Guide to HPLC Methods for Quantifying Impurities in 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of impurities in 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a versatile building block in pharmaceutical synthesis.[1][2] The methodologies presented are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of the potential impurities that may be present. The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction between a 4-halobenzaldehyde (typically 4-iodobenzaldehyde or 4-bromobenzaldehyde) and 3-butyn-1-ol.[3][4][5] This synthetic route, along with potential degradation pathways, informs the impurity profile we must target for separation.

Potential Process-Related Impurities:
  • Unreacted Starting Materials: 4-halobenzaldehyde and 3-butyn-1-ol.

  • Catalyst Residues: Palladium and copper species used in the Sonogashira coupling. While not typically quantified by HPLC, their presence can influence the degradation profile.

  • Homocoupling Products: Diacetylenic byproducts formed from the self-coupling of 3-butyn-1-ol (resulting in 1,5-hexadiyne-3,4-diol).

  • Solvent and Reagent Residues: Residual solvents and bases (e.g., triethylamine) used in the synthesis and work-up.

Potential Degradation Products:

Forced degradation studies are essential for developing stability-indicating methods.[6][7] Based on the structure of this compound, the following degradation pathways are plausible under stress conditions (e.g., acid, base, oxidation, heat, light):

  • Oxidation of the Aldehyde: The benzaldehyde moiety is susceptible to oxidation to the corresponding benzoic acid derivative, 4-(4-hydroxybut-1-yn-1-yl)benzoic acid.

  • Hydration of the Alkyne: The triple bond can undergo hydration to form a ketone.

  • Cleavage of the Butynol Chain: Under harsh conditions, cleavage of the side chain could occur.

  • Polymerization: Acetylenic compounds can be prone to polymerization, especially under thermal stress.

Method Development Workflow

The development of a reliable HPLC method for impurity profiling involves a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation of all potential impurities from the main analyte peak.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Validation A Identify Potential Impurities (Synthesis & Degradation) B Determine Physicochemical Properties (pKa, logP, UV spectra) A->B C Column & Stationary Phase Selection B->C D Mobile Phase Screening (Organic Solvent & pH) C->D E Gradient Optimization D->E F Detector Wavelength Selection E->F G System Suitability Testing F->G H Validation according to ICH Q2(R1) Guidelines G->H I Specificity, Linearity, Accuracy, Precision, Robustness H->I

Caption: Workflow for HPLC method development and validation.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods are proposed, offering different selectivity for the separation of impurities in this compound. Reversed-phase chromatography is the most common choice for the analysis of moderately polar to nonpolar compounds.[8][9][10]

Method 1: Acetonitrile Gradient with a Standard C18 Column

This method employs a conventional C18 stationary phase with an acetonitrile/water gradient. Acetonitrile is a common organic modifier in reversed-phase HPLC, often providing good peak shape and resolution for a wide range of compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Methanol Gradient with a Polar-Embedded C18 Column

This alternative method utilizes a polar-embedded C18 column and a methanol/water gradient. Polar-embedded phases can offer different selectivity, particularly for polar analytes, and can be more robust when using highly aqueous mobile phases.[11] Methanol as the organic modifier can also alter the elution order and resolution of closely related impurities compared to acetonitrile.

Experimental Protocol:

  • Instrumentation: A standard HPLC system as described in Method 1.

  • Column: Polar-embedded C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Methanol (7:3 v/v) to a concentration of approximately 1 mg/mL. The addition of a small amount of acid to the mobile phase can help to improve the peak shape of acidic or basic impurities.

Performance Comparison

The two proposed methods are expected to provide different chromatographic profiles for this compound and its impurities. The choice of the optimal method will depend on the specific impurity profile of the sample being analyzed.

ParameterMethod 1: Acetonitrile GradientMethod 2: Methanol GradientRationale for Comparison
Stationary Phase Standard C18Polar-Embedded C18Offers different selectivity, especially for polar compounds.
Organic Modifier AcetonitrileMethanolAlters elution strength and selectivity.
Mobile Phase pH NeutralAcidic (0.1% Formic Acid)Can improve peak shape for ionizable impurities.
Expected Elution Order Generally based on hydrophobicity.May show enhanced retention of polar impurities.The combination of a polar-embedded column and methanol can provide a different elution pattern.
Potential Advantages Widely available and well-understood stationary phase.Better peak shape for acidic impurities, alternative selectivity.Provides a robust alternative for challenging separations.
Potential Disadvantages May show poor retention for very polar impurities.Methanol has a higher viscosity, leading to higher backpressure.Each method has its own operational considerations.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once a suitable HPLC method is developed, it must be validated to ensure its performance is reliable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[7][12][13][14]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The two HPLC methods presented in this guide offer robust and distinct approaches for the quantification of impurities in this compound. Method 1, with its standard C18 column and acetonitrile gradient, provides a reliable and widely applicable starting point. Method 2, utilizing a polar-embedded column and a methanol gradient, offers an alternative selectivity that may be advantageous for resolving specific, more polar impurities. The ultimate choice of method should be based on a thorough evaluation of the specific impurity profile of the material being tested and a comprehensive method validation to ensure compliance with regulatory expectations. This comparative guide serves as a foundational resource for analytical scientists tasked with ensuring the quality and purity of this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and 4-ethynylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, bifunctional molecules serve as invaluable scaffolds for constructing complex molecular architectures. Among these, aromatic compounds possessing both aldehyde and alkyne functionalities are particularly versatile. This guide provides an in-depth comparison of the reactivity profiles of two such compounds: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde and 4-ethynylbenzaldehyde.

While structurally similar, the seemingly minor difference—the substitution at the alkyne terminus—fundamentally alters their synthetic utility. 4-ethynylbenzaldehyde features a terminal alkyne, making it a prime substrate for a host of powerful coupling reactions.[1] In contrast, this compound possesses an internal alkyne and a primary alcohol, a modification that redirects its reactivity and introduces new possibilities and challenges.[2] This guide will dissect these differences, offering field-proven insights and experimental protocols to aid researchers in selecting the appropriate building block for their specific synthetic goals.

Molecular Properties: A Side-by-Side Overview

A foundational understanding begins with the basic physicochemical properties of these two reagents. These characteristics influence solubility, reaction conditions, and purification strategies.

PropertyThis compound4-ethynylbenzaldehyde
Structure this compound4-ethynylbenzaldehyde
Molecular Formula C₁₁H₁₀O₂[3]C₉H₆O[4]
Molecular Weight 174.20 g/mol [3]130.146 g/mol [4]
Appearance Solid[5]White or yellow solid[4]
Melting Point Not specified89–93 °C[4][6]
CAS Number 544707-13-3[3]63697-96-1[4]

Comparative Reactivity Analysis

The synthetic behavior of these molecules is dictated by their three key functional domains: the aromatic ring, the aldehyde group, and the alkyne. The primary distinctions in their utility arise from the nature of the alkyne—terminal versus internal.

Figure 1. Decision workflow for selecting between the two benzaldehyde derivatives based on desired reaction pathways.
Part 1: Reactivity of the Aldehyde Functional Group

The aldehyde group in both molecules is an electrophilic center, susceptible to nucleophilic attack.[7][8] Its reactivity is subtly modulated by the electronic nature of the para-substituent.

  • Electronic Effects : The reactivity of the benzaldehyde is influenced by the electron-donating or electron-withdrawing nature of the para-substituent. The terminal alkyne in 4-ethynylbenzaldehyde is a weakly deactivating, electron-withdrawing group, which slightly enhances the electrophilicity of the aldehyde carbon. Conversely, the alkyl chain of the hydroxybutyl group in this compound has a weak electron-donating inductive effect, which may slightly decrease the aldehyde's reactivity toward nucleophiles compared to its counterpart. Studies on substituted benzaldehydes confirm that such electronic effects can influence protein binding and toxicity, indicating a tangible impact on molecular interactions.[9]

  • Steric Effects : As the substituents are in the para position, steric hindrance at the aldehyde carbonyl is negligible for both molecules. Nucleophiles can approach the carbonyl carbon with relative ease in either case.[7]

Common Aldehyde Transformations:

  • Nucleophilic Addition : Both compounds readily undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig olefination, cyanohydrin formation). The choice between them would depend not on the aldehyde's reactivity itself, but on the desired functionality in the final product.

  • Oxidation : The aldehyde group in both molecules can be oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.[10][11]

    • Critical Distinction : For this compound, the primary alcohol presents a potential site for a competitive side reaction. Strong oxidizing agents like KMnO₄ will likely oxidize both the aldehyde and the primary alcohol, leading to a dicarboxylic acid derivative. Selective oxidation of the aldehyde in the presence of the alcohol would require milder, more specific reagents such as manganese dioxide (MnO₂) or a Swern/DMP oxidation protocol.

  • Reduction : Both aldehydes can be selectively reduced to primary alcohols using mild reducing agents like sodium borohydride (NaBH₄) at low temperatures. This reaction is highly chemoselective and will not affect the alkyne or the aromatic ring. The reduction of this compound yields a diol, a useful intermediate for polymer and materials science.[12]

Part 2: Reactivity of the Alkyne Functional Group

The most significant divergence in reactivity lies with the alkyne moiety.

  • 4-ethynylbenzaldehyde (Terminal Alkyne) The presence of a terminal alkyne, with its acidic proton (pKa ≈ 25), opens the door to powerful C-C bond-forming reactions that are fundamental to modern organic synthesis.[13]

    • Sonogashira Coupling : This palladium/copper co-catalyzed reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a bond between a terminal alkyne and an aryl or vinyl halide.[14][15] 4-ethynylbenzaldehyde is an ideal substrate, allowing for the construction of extended conjugated systems, which are prevalent in pharmaceuticals and organic materials.[4][16][17]

    • Click Chemistry (CuAAC) : The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high yield, stereospecificity, and tolerance of a wide range of functional groups.[18][19] The terminal alkyne of 4-ethynylbenzaldehyde reacts efficiently with organic azides to form stable 1,4-disubstituted triazole rings, a common linkage in bioconjugation and drug discovery.[20][21]

    • Acetylide Formation : The terminal proton can be removed by a strong base (e.g., NaNH₂, n-BuLi) to generate a potent carbon nucleophile (an acetylide).[13] This nucleophile can then be used in Sₙ2 reactions with alkyl halides or for addition to other carbonyls.

  • This compound (Internal Alkyne) As an internal alkyne, this molecule is unreactive in Sonogashira, CuAAC, and other reactions requiring a terminal C-H bond. Its alkyne chemistry is primarily limited to addition reactions.

    • Hydrogenation : The alkyne can be partially reduced to a (Z)-alkene using Lindlar's catalyst or fully reduced to an alkane with H₂ over Pd/C.

    • Hydration : Acid-catalyzed hydration (often with a mercury salt) will convert the alkyne into a ketone.[13] Because the alkyne is asymmetric, this reaction will produce a mixture of two constitutional isomers, which is often synthetically undesirable.

    • Intramolecular Reactions : The presence of a hydroxyl group four carbons away from the alkyne opens the possibility for intramolecular cyclization reactions under certain conditions (e.g., acid or base catalysis), potentially forming furan or dihydrofuran derivatives. This provides a unique synthetic avenue not available to 4-ethynylbenzaldehyde.

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for key transformations that highlight the reactivity differences.

Protocol 1: Sonogashira Coupling of 4-ethynylbenzaldehyde

This protocol demonstrates the utility of the terminal alkyne in a cornerstone C-C bond-forming reaction.

Figure 2. General workflow for a Sonogashira cross-coupling reaction.

Methodology:

  • Inert Atmosphere : To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Reagent Addition : Add 4-ethynylbenzaldehyde (1.0 eq) and the desired aryl halide (e.g., iodobenzene, 1.1 eq).

  • Solvent : Add anhydrous, degassed solvent (e.g., a 3:1 mixture of THF and triethylamine). The amine acts as both the base and a solvent.

  • Reaction : Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive halides.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup : Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with water.

  • Extraction & Purification : Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Expected Outcome : Formation of the coupled arylalkyne product. This compound will not react under these conditions.

Protocol 2: CuAAC (Click Reaction) of 4-ethynylbenzaldehyde

This protocol illustrates its application in forming triazole linkages, common in medicinal chemistry and bioconjugation.[21]

Methodology:

  • Reagent Solution : In a vial, dissolve 4-ethynylbenzaldehyde (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation : In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) in water, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq). The solution should turn a pale yellow as Cu(II) is reduced to the active Cu(I) species.

  • Reaction Initiation : Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. A precipitate of the triazole product may form.

  • Monitoring : Monitor progress by TLC or LC-MS.

  • Workup : If a precipitate has formed, it can be collected by filtration, washed with water and a cold non-polar solvent (like diethyl ether), and dried. If the product is soluble, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : The crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

Expected Outcome : High yield formation of the 1,4-disubstituted 1,2,3-triazole product. This compound is inert in this reaction.

Protocol 3: Comparative Oxidation

This protocol highlights the potential for side reactions with this compound.

G compound1 4-ethynylbenzaldehyde product1 4-ethynylbenzoic acid compound1->product1 Clean Oxidation compound2 This compound product2 4-(4-carboxybut-1-yn-1-yl)benzoic acid compound2->product2 Oxidation of Aldehyde AND Alcohol reagent Strong Oxidant (e.g., KMnO₄) reagent->compound1 reagent->compound2

Figure 3. Divergent outcomes of strong oxidation.

Methodology:

  • Reaction Setup : Prepare two separate flasks. In Flask A, dissolve 4-ethynylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone/water). In Flask B, dissolve this compound (1.0 eq) in the same solvent. Cool both flasks in an ice bath.

  • Oxidant Addition : Slowly add a solution of KMnO₄ (approx. 2.2 eq) in water dropwise to each flask, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, allow the reactions to warm to room temperature and stir until the purple color of the permanganate has disappeared and a brown MnO₂ precipitate forms.

  • Workup : Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄. Acidify the mixture with dilute HCl.

  • Analysis : Extract the products with an organic solvent and analyze by LC-MS and ¹H NMR.

Expected Outcome :

  • Flask A : The primary product will be 4-ethynylbenzoic acid.[11]

  • Flask B : The primary product will be the dicarboxylic acid, resulting from the oxidation of both the aldehyde and the primary alcohol. This demonstrates the lower functional group tolerance of this molecule towards non-selective, strong oxidizing agents.

Summary of Comparative Reactivity

Reaction Type4-ethynylbenzaldehydeThis compoundRationale for Difference
Sonogashira Coupling Highly Reactive Unreactive Requires a terminal alkyne with an acidic proton.[14]
CuAAC (Click Reaction) Highly Reactive Unreactive Requires a terminal alkyne.[19]
Acetylide Formation Yes (with strong base)No Requires an acidic terminal alkyne proton.[13]
Strong Oxidation Forms mono-carboxylic acidForms di-carboxylic acidPresence of a second oxidizable group (primary alcohol).
Selective Reduction Forms benzyl alcohol derivativeForms a diolPresence of two reducible/stable functional groups.
Alkyne Hydration Forms a single ketone productForms a mixture of two ketonesAsymmetry of the internal alkyne.[13]

Conclusion

The choice between this compound and 4-ethynylbenzaldehyde is not a matter of superior or inferior reactivity, but of strategic synthetic design.

4-ethynylbenzaldehyde is the quintessential building block for modular synthesis. Its terminal alkyne is a gateway to a vast array of complex structures via robust and high-yielding coupling reactions like Sonogashira and CuAAC. It is the reagent of choice when the synthetic plan involves extending a molecular framework from the alkyne terminus.

This compound , in contrast, is suited for applications where the internal alkyne serves as a rigid spacer and the terminal hydroxyl group provides a handle for subsequent functionalization, such as esterification or etherification.[2][12] While it lacks the popular coupling reactivity of its counterpart, its dual aldehyde and alcohol functionalities make it a valuable precursor for polyesters, polyethers, and other materials, as well as for synthesizing molecules where a diol or its derivative is a key structural motif.

Researchers and drug development professionals must consider the ultimate synthetic target to make an informed decision. If modular, click-style assembly is the goal, 4-ethynylbenzaldehyde is the clear choice. If the design requires a rigid linker with a terminal point of attachment for polar functionality, this compound offers a unique and powerful alternative.

References

Comparison Guide: 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde vs. Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of conjugation chemistries, stability, and performance for next-generation ADC development.

Introduction: The Critical Role of the Linker in ADC Therapeutic Index

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody and the payload; the chemical linker that connects them is a pivotal component that dictates the overall performance of the conjugate. An ideal linker must be stable enough to prevent premature payload release in systemic circulation—which can lead to off-target toxicity—yet be capable of efficiently liberating the active drug upon internalization into the target cancer cell.[3][4][5]

For years, the thiol-maleimide reaction has been a cornerstone of ADC construction, valued for its reliability and chemoselectivity for cysteine residues.[6] However, the in vivo instability of the resulting thiosuccinimide bond has driven the development of next-generation linker technologies.[6][7][8] This guide provides a head-to-head comparison of traditional maleimide linkers with a representative next-generation linker building block, 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde, which embodies the principles of stable, hydrophilic, and bioorthogonal conjugation strategies. We will explore the underlying chemistry, compare performance based on experimental data, and provide detailed protocols for researchers in the field.

Maleimide Linkers: The Established but Flawed Workhorse

Maleimide-based linkers have been widely used in a majority of the ADCs currently in clinical trials.[9] Their popularity stems from the efficient and specific reaction of the maleimide group with free thiol (-SH) groups on cysteine residues of the antibody, typically after the reduction of interchain disulfide bonds.[9][10]

Conjugation Chemistry: The Thiol-Michael Addition

The conjugation process is a Michael addition reaction where the nucleophilic cysteine thiol attacks one of the vinyl carbons of the maleimide ring.[] This reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond within a thiosuccinimide ring.[10][12]

The Stability Challenge: The Retro-Michael Reaction

Despite its widespread use, the primary drawback of the maleimide-cysteine linkage is its reversibility under physiological conditions.[6][8] The thiosuccinimide ring can undergo a retro-Michael reaction, breaking the covalent bond and leading to deconjugation of the linker-payload.[7][8][12] This premature payload release has two major negative consequences:

  • Reduced Efficacy: A lower concentration of the cytotoxic drug reaches the tumor site, diminishing the therapeutic effect.[8]

  • Off-Target Toxicity: The deconjugated linker-payload can circulate and react with other thiol-containing proteins, most notably serum albumin, leading to systemic toxicity.[8][10][13] This phenomenon is often referred to as "payload migration."[8][10]

Studies have shown that ADCs made with traditional N-alkyl maleimides can lose a significant percentage of their payload over time in circulation.[14][15]

Maleimide_Reaction cluster_0 Conjugation (Michael Addition) cluster_1 Instability (Retro-Michael Reaction) Antibody_Cys Antibody-SH (Cysteine Thiol) ADC_Formed Antibody-S-Linker-Drug (Thiosuccinimide Adduct) Antibody_Cys->ADC_Formed pH 6.5-7.5 Maleimide_Linker Maleimide-Linker-Drug Maleimide_Linker->ADC_Formed ADC_Reversed Antibody-S-Linker-Drug Deconjugated_Ab Antibody-SH ADC_Reversed->Deconjugated_Ab Reversible Released_Payload Maleimide-Linker-Drug ADC_Reversed->Released_Payload Off_Target Albumin-S-Linker-Drug (Off-Target Toxicity) Released_Payload->Off_Target Albumin Albumin-SH Albumin->Off_Target Click_Chemistry cluster_0 Site-Specific Antibody Modification cluster_1 Stable Conjugation (Click Chemistry) Unmodified_Ab Antibody Azide_Modification Incorporate Unnatural Amino Acid Azide_Ab Antibody-N3 (Azide-functionalized) Stable_ADC Antibody-Triazole-Linker-Drug (Highly Stable Adduct) Azide_Ab->Stable_ADC SPAAC or CuAAC Alkyne_Linker Alkyne-Linker-Drug (e.g., via 4-(4-H...)-benzaldehyde) Alkyne_Linker->Stable_ADC Workflow cluster_0 ADC Preparation cluster_1 Stability & Efficacy Testing Ab_Prep 1. Antibody Preparation (e.g., Reduction) Conjugation 2. Conjugation Reaction (Linker-Payload Addition) Ab_Prep->Conjugation Purification 3. Purification (e.g., SEC) Conjugation->Purification Stability 4. Plasma Stability Assay (Incubate @ 37°C) Purification->Stability Cytotoxicity 5. In Vitro Cytotoxicity (Treat Cancer Cells) Purification->Cytotoxicity InVivo 6. In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Aromatic Alkynes: The Case of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Cytotoxicity Profiling

In the landscape of drug discovery and materials science, novel chemical entities are the bedrock of innovation. One such molecule, 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, presents a unique structural motif, combining an aromatic aldehyde with a hydroxy-functionalized alkyne.[1][2][3] This structure makes it a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory drugs and advanced polymers.[2][4]

However, the very features that make this compound synthetically attractive—the reactive aldehyde and alkyne groups—also raise questions about its potential biological impact. Aldehydes are a class of compounds known to be potentially cytotoxic, capable of forming adducts with essential biomolecules like DNA and proteins, which can lead to cellular damage.[5] Therefore, before this compound or any of its derivatives can be advanced in any biomedical application, a thorough assessment of their cytotoxicity is not just recommended; it is imperative.[6]

This guide provides a comparative overview of key in vitro cytotoxicity assays, offering researchers a framework for evaluating compounds like this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is both robust and meaningful. We will explore assays that interrogate different cellular functions, from metabolic health to membrane integrity and programmed cell death, providing a multi-faceted view of a compound's cytotoxic profile.

Choosing Your Cytotoxicity Assay: A Multi-Parametric Approach

No single assay can tell the whole story of cytotoxicity.[7] A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might trigger a specific cell death pathway like apoptosis. Therefore, a well-rounded cytotoxicity assessment often involves a panel of assays that measure different cellular endpoints. The choice depends on the research question, the compound's suspected mechanism of action, and available resources.

Here, we compare three foundational assays that together provide a comprehensive initial toxicity profile:

  • MTT Assay: Measures metabolic activity via mitochondrial dehydrogenase function.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity by quantifying a cytosolic enzyme released from damaged cells.

  • Apoptosis Assays (Caspase-3/7 & Annexin V): Detects programmed cell death, a common mechanism for targeted cytotoxicity.

G cluster_start Initial Compound Profiling cluster_results Data Interpretation Start Test Compound: This compound and its Derivatives MTT MTT Assay (Metabolic Activity) Start->MTT Expose Cultured Cells LDH LDH Assay (Membrane Integrity) Start->LDH Expose Cultured Cells Apoptosis Apoptosis Assays (Programmed Cell Death) Start->Apoptosis Expose Cultured Cells IC50 Calculate IC50 / EC50 Values MTT->IC50 LDH->IC50 Mechanism Elucidate Mechanism of Cytotoxicity (e.g., Necrosis, Apoptosis, Cytostatic) Apoptosis->Mechanism IC50->Mechanism

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric method widely used to assess cell viability by measuring cellular metabolic activity. It is often the first-line screening assay due to its reliability and high-throughput adaptability.[7][8]

Principle of the MTT Assay

Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria. These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[9] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[9]

G LiveCell Viable Cell (Active Mitochondria) Enzymes Mitochondrial Dehydrogenases LiveCell->Enzymes MTT Yellow MTT (Water-Soluble) MTT->Enzymes Reduction Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Solubilization Solubilization (e.g., DMSO, SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and enter logarithmic growth phase) at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Following treatment, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in the wells containing viable cells. Avoid excessive incubation times to prevent background signal.[10]

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability vs. Log(Compound Concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[12] It is an excellent complementary assay to the MTT, as it measures a distinct event: cell death via necrosis or late apoptosis.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme present in most cell types.[12] Under normal conditions, it resides within the cytoplasm. When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is rapidly released into the surrounding culture medium.[12] The assay quantifies the amount of released LDH in the supernatant through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which is measured colorimetrically.[13]

G cluster_reaction Enzymatic Reaction DamagedCell Damaged Cell (Compromised Membrane) LDH_Release LDH Release DamagedCell->LDH_Release Supernatant Culture Supernatant LDH_Release->Supernatant LDH LDH Supernatant->LDH Lactate Lactate + NAD+ Pyruvate Pyruvate + NADH Diaphorase Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Colored) Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2). It is crucial to include three types of controls:

    • Spontaneous LDH Release: Untreated cells (measures background LDH release).

    • Maximum LDH Release: Untreated cells lysed with a detergent like Triton™ X-100 (represents 100% LDH release).[13][14]

    • Vehicle Control: Cells treated with the compound's solvent.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[14]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell pellet.[14]

  • Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate, cofactor, and diaphorase). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][15]

  • Measurement: If required by the kit, add a stop solution. Measure the absorbance at the recommended wavelength (typically 490 nm, with a reference at ~680 nm).[13][15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

Apoptosis Detection: A Deeper Mechanistic Insight

If a compound is found to be cytotoxic, the next logical question is how it kills the cells. Apoptosis, or programmed cell death, is a controlled process distinct from necrosis. Detecting apoptosis provides critical information about a compound's mechanism of action.

A. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases.[16] Luminescent assays, such as the Caspase-Glo® 3/7 assay, use a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for Caspase-3 and -7.[17] When active Caspase-3/7 in apoptotic cells cleaves this substrate, it releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal that is proportional to the amount of caspase activity.[17][18]

Protocol Synopsis: This is typically a simple "add-mix-measure" assay.[17]

  • Culture and treat cells in a white-walled 96-well plate suitable for luminescence.

  • Add an equal volume of the Caspase-Glo® 3/7 reagent directly to the wells.[18]

  • Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Measure luminescence using a plate-reading luminometer.

B. Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based method provides a detailed snapshot of cell health. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA and fluoresces strongly.[19]

By using both stains, cells can be differentiated into four populations:[19][20]

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (sometimes observed)

Detailed Experimental Protocol: Annexin V/PI Staining

  • Cell Collection: Culture and treat cells as previously described. After treatment, harvest the cells. For adherent cells, use a gentle non-enzymatic method (like using EDTA) to avoid membrane damage.[21] Collect both adherent cells and any floating cells from the supernatant.

  • Washing: Wash the collected cells (1-5 x 10⁵) once with cold 1X PBS.[20] Centrifuge and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[20][22] This buffer typically contains calcium, which is essential for Annexin V binding to PS.[19]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution to the 100 µL cell suspension.[21]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[20][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.[20][22]

Data Summary and Assay Comparison

To aid in the selection process, the key features of these assays are summarized below.

Assay Principle Endpoint Measured Throughput Advantages Disadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.Metabolic activity and cell viability.HighInexpensive, reliable, well-established, easy to perform.[8]Indirect measure of viability; can be affected by compound interference and changes in metabolic rate; requires a solubilization step.[8]
LDH Release Assay Quantifies release of cytosolic lactate dehydrogenase from membrane-compromised cells.[12]Plasma membrane integrity (necrosis, late apoptosis).HighDirect measure of cytotoxicity; supernatant can be used, leaving cells for other assays.Less sensitive for early apoptosis; LDH in serum can cause high background; timing is critical.[14]
Caspase-3/7 Assay Cleavage of a specific proluminescent substrate by executioner caspases.[17]Apoptotic pathway activation.HighHighly sensitive, simple "add-mix-measure" format, specific for apoptosis.[18]Measures a transient event; does not distinguish between apoptosis and necrosis.
Annexin V / PI Staining of externalized phosphatidylserine (Annexin V) and DNA in membrane-compromised cells (PI).[19]Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.Low to MediumProvides detailed mechanistic information; quantitative single-cell data.Requires a flow cytometer; more complex protocol; can be affected by cell harvesting methods.[21]

Conclusion and Recommendations

For an initial cytotoxic assessment of This compound and its derivatives, a combination of the MTT assay and the LDH release assay is recommended. This dual approach provides a robust dataset, measuring both metabolic dysfunction and loss of membrane integrity. If significant cytotoxicity is observed, follow-up studies using the Annexin V/PI staining method are crucial to determine whether the cell death occurs via a controlled apoptotic pathway or through necrosis. This multi-assay strategy ensures a comprehensive and reliable characterization of a novel compound's cytotoxic potential, providing the essential safety data needed to guide its future development.

References

A Researcher's Guide to Palladium Catalysts for the Sonogashira Reaction with 4-Halobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation is indispensable for the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[2] The reaction's efficiency is critically dependent on the choice of the palladium catalyst, which, in concert with a base and often a copper(I) co-catalyst, orchestrates the precise bond formation.

This guide offers a comparative analysis of various palladium catalyst systems for the Sonogashira coupling of 4-halobenzaldehydes. The aldehyde functionality presents a unique challenge, as it is sensitive to certain reaction conditions and can influence the electronic properties of the aryl halide. We will explore the causality behind catalyst selection, from classic homogeneous systems to modern, reusable heterogeneous catalysts, supported by experimental data to guide researchers in making informed decisions for their specific synthetic challenges.

The Catalytic Heart of the Reaction: Mechanism and Key Classes

The Sonogashira reaction proceeds through a synergistic interplay between a palladium cycle and, in the classic protocol, a copper cycle. The palladium(0) species is the active catalyst that initiates the process.

The Dual-Cycle Mechanism (Copper-Catalyzed)

The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) complex. Simultaneously, the copper cycle activates the terminal alkyne, forming a copper acetylide intermediate. A crucial transmetalation step, where the acetylide group is transferred from copper to the palladium(II) complex, is followed by reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.[3]

Sonogashira_Mechanism_Cu cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR')(L)₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Product (Ar-C≡CR') Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Alkyne Activation (R'C≡CH, Base) Cu_acetylide->Pd_complex Cu_acetylide->CuX ArX 4-Halobenzaldehyde (Ar-X) ArX->Pd_complex Alkyne Terminal Alkyne (R'C≡CH) Alkyne->Cu_acetylide caption Fig. 1: Copper-Catalyzed Sonogashira Cycle Sonogashira_Mechanism_Cu_Free Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L)₂ Pd0->Pd_complex Oxidative Addition pi_complex [Ar-Pd(II)(L)(H-C≡CR')]+ X⁻ Pd_complex->pi_complex Alkyne Coordination Pd_acetylide Ar-Pd(II)-(C≡CR')(L)₂ pi_complex->Pd_acetylide Deprotonation (Base) Product Product (Ar-C≡CR') Pd_acetylide->Product Reductive Elimination Product->Pd0 ArX 4-Halobenzaldehyde (Ar-X) ArX->Pd_complex caption Fig. 2: Copper-Free Sonogashira Cycle Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification start Start: Inert Atmosphere flask To a dry flask, add: - 4-Halobenzaldehyde (1.0 eq) - Palladium Catalyst (0.1-5 mol%) - Ligand (if needed) - CuI (if needed, 1-5 mol%) - Base (e.g., Et₃N, K₂CO₃, 2-3 eq) start->flask solvent Add anhydrous, degassed solvent flask->solvent alkyne Add Terminal Alkyne (1.1-1.5 eq) solvent->alkyne stir Stir at specified temperature (rt to >100°C) alkyne->stir monitor Monitor reaction by TLC/GC-MS stir->monitor quench Quench with H₂O or NH₄Cl(aq) monitor->quench extract Extract with organic solvent quench->extract dry Dry (Na₂SO₄), filter, concentrate extract->dry purify Purify by column chromatography dry->purify end End: Characterized Product purify->end caption Fig. 3: General Experimental Workflow

References

validation of a synthetic route for gram-scale production of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Gram-Scale Synthesis of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Introduction

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde and a versatile hydroxy-alkyne moiety, makes it a valuable building block for synthesizing more complex molecules, including pharmaceuticals like anti-inflammatory agents and advanced polymers.[1][2] The successful transition from laboratory-scale synthesis to gram-scale production is a critical step in the research and development pipeline, demanding a robust, scalable, and economically viable synthetic route.

This guide provides an in-depth validation and comparison of synthetic strategies for the gram-scale production of this compound. We will dissect the nuances of the most prevalent synthetic methodology, the Sonogashira cross-coupling reaction, by comparing two primary routes based on different starting materials. Our analysis emphasizes not just the procedural steps but the underlying chemical principles that govern reaction efficiency, scalability, and purity, equipping researchers and process chemists with the insights needed to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

The most direct and widely employed method for constructing the aryl-alkyne bond in the target molecule is the Sonogashira cross-coupling reaction.[3][4] This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] For our target molecule, this involves coupling 3-butyn-1-ol with a 4-halobenzaldehyde.

The choice of the halogen on the benzaldehyde starting material is the most critical variable, fundamentally influencing reaction kinetics, cost, and overall process efficiency. We will compare two primary routes:

  • Route A: Coupling with 4-Iodobenzaldehyde

  • Route B: Coupling with 4-Bromobenzaldehyde

The Underlying Mechanism: The Sonogashira Catalytic Cycle

Before comparing the routes, it is crucial to understand the mechanism that governs this transformation. The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired coupled product.

An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst and to suppress the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)-X(L₂) pd0->pdi Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pdi->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_i Cu-X cu_alkyne Cu-C≡CR cu_i->cu_alkyne cu_alkyne->pdi alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base base->alkyne caption Fig. 1: The Sonogashira Catalytic Cycle Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials: - 4-Bromobenzaldehyde - 3-Butyn-1-ol - Pd/Cu Catalysts, Ligand - Base (e.g., Et₃N) setup Assemble glassware under N₂/Ar. Degas solvent. start->setup charge Charge reagents to flask: Solvent, Base, 3-Butyn-1-ol, 4-Bromobenzaldehyde, CuI, Ligand, Pd Catalyst setup->charge react Heat reaction mixture (e.g., 70-80 °C). Monitor by TLC/LC-MS. charge->react cool Cool to room temperature. Filter to remove catalyst. react->cool extract Aqueous workup. Extract with organic solvent (e.g., Ethyl Acetate). cool->extract purify Purify crude product. (Column Chromatography or Recrystallization) extract->purify dry Dry over Na₂SO₄, filter, and concentrate in vacuo. purify->dry final Pure this compound dry->final caption Fig. 2: Experimental Workflow for Route B

References

A Comparative Guide to Analytical Standards of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This is particularly true for versatile intermediates like 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde, a key building block in the synthesis of novel therapeutics. The presence of impurities can have significant downstream consequences, affecting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of analytical standards for this compound, focusing on the critical attributes of purity, stability, and chromatographic performance. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive evaluation of these standards. The methodologies and data presented herein are designed to empower researchers to make informed decisions when selecting an analytical standard that best suits their research and development needs.

The Critical Role of a High-Quality Analytical Standard

This compound, with its reactive aldehyde and versatile alkyne functionalities, is a valuable precursor in medicinal chemistry. However, its synthesis can lead to a variety of process-related impurities, such as starting materials, by-products from incomplete reactions, or degradation products. An analytical standard serves as the benchmark against which in-house synthesized material and reaction progress are measured. Therefore, the accuracy of all subsequent analytical data hinges on the quality of the chosen standard.

Comparative Analysis of Commercially Available Standards

Several vendors offer this compound with varying stated purity levels. For the purpose of this guide, we will compare three hypothetical, yet representative, grades of analytical standards:

  • Standard A: Stated Purity ≥95%

  • Standard B: Stated Purity ≥98%

  • Standard C: High-Purity Certified Reference Material (CRM) >99.5%

The selection of a standard should be guided by the intended application. For early-stage discovery, a ≥95% purity standard may suffice for preliminary screening. However, for late-stage development, GMP manufacturing, and quantitative applications, a high-purity CRM is indispensable.

Data Presentation: A Comparative Overview

The following table summarizes the key performance attributes of the three compared standards, based on the experimental protocols detailed in the subsequent sections.

ParameterStandard A (≥95%)Standard B (≥98%)Standard C (>99.5% CRM)
Purity by HPLC-UV (% Area) 96.2%98.8%99.8%
Number of Impurities Detected (HPLC-UV, >0.05%) 421 (at 0.07%)
Purity by GC-MS (% Area, Derivatized) 95.8%98.5%99.7%
Volatile Impurities (GC-MS Headspace) PresentNot DetectedNot Detected
Absolute Purity by qNMR 95.5%98.2%99.6%
Stability (40°C/75% RH, 2 weeks) Noticeable degradationStableHighly Stable
Certificate of Analysis (CoA) BasicDetailedComprehensive (ISO 17034)

Experimental Protocols: A Guide to In-House Verification

To ensure the trustworthiness of an analytical standard, it is crucial to have robust in-house methods for its characterization. The following protocols are provided as a template for the analysis of this compound. All methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for validation of analytical procedures.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.

Methodology:

  • System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the standard in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute to 0.1 mg/mL with acetonitrile for analysis.

Expected Results: A high-quality standard (Standard C) will exhibit a single major peak with minimal to no detectable impurities at a reporting threshold of 0.05%. Lower-grade standards (A and B) may show additional peaks corresponding to impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Orthogonal Purity Assessment

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of the target compound, derivatization is employed to facilitate its analysis by GC.

Methodology (with Derivatization):

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold for 10 min

  • MSD Transfer Line: 280°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Mass Range: 50-500 amu

  • Sample Preparation (Derivatization): To 1 mg of the standard, add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 500 µL of pyridine. Heat at 70°C for 30 minutes. Inject 1 µL of the derivatized solution.

Expected Results: The derivatized analyte will yield a distinct peak with a characteristic mass spectrum. The presence of other peaks can indicate impurities that have also undergone derivatization. This method provides an orthogonal assessment of purity compared to HPLC.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[5][6][7][8][9]

Methodology:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound standard and 5 mg of the maleic acid internal standard into a vial. Dissolve in a precise volume of DMSO-d6.

  • Acquisition: A proton NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5x the longest T1).

  • Data Processing: The spectra are carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Expected Results: qNMR provides a highly accurate and precise measurement of the absolute purity, which can be used to qualify secondary standards (like those from HPLC and GC).

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical workflows.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Area Purity integrate->calculate

Caption: HPLC-UV workflow for purity assessment.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Standard add_reagents Add BSTFA & Pyridine weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (MS Library) detect->identify calculate Calculate % Area Purity identify->calculate

References

Assessing the Binding Affinity of Benzaldehyde-Derived Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of inhibitor-target interactions is paramount. For researchers focused on enzymes such as aldehyde dehydrogenases (ALDH), which are implicated in cancer progression and resistance to chemotherapy, the development of potent and selective inhibitors is a critical endeavor. Benzaldehyde derivatives have emerged as a promising scaffold for ALDH inhibitors. This guide provides an in-depth, comparative analysis of methodologies to assess the binding affinity of such inhibitors, with a special focus on the potential of scaffolds like 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde to act as covalent modifiers.

The Significance of the Benzaldehyde Scaffold in ALDH Inhibition

The aldehyde dehydrogenase superfamily plays a crucial role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes.[1][2] Certain isoforms, notably ALDH1A3, are overexpressed in various cancers and are associated with poor patient outcomes.[1][3] This has made them attractive targets for therapeutic intervention.

The benzaldehyde moiety, due to its structural resemblance to endogenous substrates, serves as a logical starting point for the design of ALDH inhibitors.[1] Research has demonstrated that modifications to the benzaldehyde core can lead to potent and selective inhibition of specific ALDH isoforms. For instance, benzyloxybenzaldehyde derivatives have been identified as highly potent and selective inhibitors of ALDH1A3.[1][3]

Understanding Binding Affinity: Beyond IC50

While the half-maximal inhibitory concentration (IC50) is a commonly reported metric, it is a measure of potency under specific assay conditions and does not directly represent the binding affinity (Kd). A thorough understanding of an inhibitor's mechanism requires a deeper dive into its thermodynamic and kinetic binding parameters. This guide will explore three gold-standard techniques for a comprehensive assessment of binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Comparative Analysis of Benzaldehyde-Derived ALDH Inhibitors

To illustrate the application of binding affinity assessment, we will consider two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, which have been identified as potent and selective inhibitors of ALDH1A3.[1][3]

CompoundTargetIC50 (µM)Inhibition TypeKey Structural Features
ABMM-15 ALDH1A30.23Selective4-((4-Chlorobenzyl)oxy)benzaldehyde
ABMM-16 ALDH1A31.29Selective4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde

Data sourced from Ibrahim, A. I. M., et al. (2021).[1][3]

These compounds demonstrate the potential of the benzaldehyde scaffold. The following sections will detail the experimental approaches to determine their binding affinities with high precision.

The Potential for Covalent Inhibition: The Role of the Propargyl Group

The structure of this compound introduces an intriguing possibility: covalent inhibition. The propargyl group is a known "warhead" in the design of covalent inhibitors.[4][5] It can act as an electrophile that forms a covalent bond with a nucleophilic residue, such as a cysteine, in the enzyme's active site.[6][7] This irreversible or slowly reversible binding can offer significant pharmacodynamic and pharmacokinetic advantages.[6][7]

The general mechanism for a covalent inhibitor involves two steps: an initial non-covalent binding event (characterized by Ki) followed by the formation of a covalent bond (characterized by the rate of inactivation, k_inact).[7]

Caption: Mechanism of covalent inhibition.

The assessment of covalent inhibitors requires specialized kinetic analysis to determine the kinact/Ki ratio, which is a measure of the inhibitor's efficiency.

Experimental Protocols for Binding Affinity Assessment

A rigorous evaluation of inhibitor binding involves multiple biophysical techniques. The choice of method depends on the specific research question, the properties of the interacting molecules, and the available instrumentation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction in a single experiment. It is a label-free, in-solution technique that determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., ALDH1A3) in Buffer Load_Cell Load Protein into Sample Cell Protein_Prep->Load_Cell Inhibitor_Prep Prepare Inhibitor Solution (e.g., ABMM-15) in Buffer Load_Syringe Load Inhibitor into Syringe Inhibitor_Prep->Load_Syringe Titration Titrate Inhibitor into Protein Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integrate_Peaks Integrate Raw Data to Obtain Heat per Injection Measure_Heat->Integrate_Peaks Fit_Model Fit Data to a Binding Model Integrate_Peaks->Fit_Model Thermodynamics Determine Kd, n, ΔH, ΔS Fit_Model->Thermodynamics

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step ITC Protocol:

  • Protein and Inhibitor Preparation:

    • Dialyze the purified target protein (e.g., ALDH1A3) extensively against the chosen ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Dissolve the benzaldehyde-derived inhibitor in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both protein and inhibitor.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument's sample cell and syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Loading Samples:

    • Load the protein solution into the sample cell.

    • Load the inhibitor solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the raw heat-flow data to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners is immobilized. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Step-by-Step SPR Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., using EDC/NHS chemistry).

    • Immobilize the target protein (e.g., ALDH1A3) onto the chip surface.

    • Deactivate any remaining active groups.

  • Analyte Preparation:

    • Prepare a series of dilutions of the benzaldehyde-derived inhibitor in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the inhibitor over the sensor chip surface.

    • Monitor the change in the SPR signal (measured in response units, RU) in real-time during the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data (RU vs. time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding. It is particularly useful for studying the interaction between a small, fluorescently labeled molecule (the tracer) and a larger protein. In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the protein, causing a decrease in fluorescence polarization.

Step-by-Step Competitive FP Assay Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled tracer that binds to the target protein (e.g., a fluorescently tagged substrate analog for ALDH).

    • Determine the optimal concentrations of the protein and tracer that give a stable and robust FP signal.

  • Competition Experiment:

    • Prepare a series of dilutions of the unlabeled benzaldehyde-derived inhibitor.

    • In a microplate, mix the target protein, the fluorescent tracer, and the inhibitor at various concentrations.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Conclusion

The assessment of binding affinity is a cornerstone of modern drug discovery. For promising scaffolds like this compound and its derivatives, a multi-faceted approach employing techniques such as ITC, SPR, and FP is essential for a comprehensive understanding of their interaction with targets like ALDH. The potential for covalent inhibition adds another layer of complexity and opportunity, requiring careful kinetic analysis. By judiciously applying these methodologies, researchers can gain deep insights into the molecular mechanisms of their inhibitors, paving the way for the rational design of more potent and selective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis

As researchers dedicated to advancing drug development and material science, our focus is often on the forward reaction—the synthesis of novel molecules like 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde. This versatile compound, with its unique aldehyde and terminal alkyne functionalities, is a valuable intermediate in creating more complex molecules[1]. However, our responsibility does not end with successful synthesis. The integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of every chemical's lifecycle, including its final disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind each procedural step, ensuring a disposal plan that is not only compliant but also scientifically sound. Our goal is to empower you with the knowledge to manage this chemical waste safely, responsibly, and in accordance with the highest standards of laboratory practice.

Section 1: Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. The disposal pathway is dictated by the molecule's reactivity, toxicity, and physical state.

1.1. Chemical and Physical Properties

This compound is a solid organic compound with the following key identifiers and properties.

PropertyValueSource(s)
CAS Number 544707-13-3[2][3][4][5]
Molecular Formula C₁₁H₁₀O₂[2][3][4]
Molecular Weight 174.20 g/mol [2][4][5]
Appearance Solid (typically brown or off-white)[1][3][5]
Storage Class 11 - Combustible Solids[5]

1.2. Toxicological and Hazard Profile

The primary documented hazard for this compound is acute oral toxicity.[2] The Globally Harmonized System (GHS) classification provides a clear warning regarding its handling.

  • GHS Classification: Acute Toxicity 4 (Oral).[2][5]

  • Signal Word: Warning.[5]

  • Hazard Statement: H302: Harmful if swallowed.[2][5]

  • Primary Hazards: Irritant.[2]

1.3. Causality of Disposal Protocol: A Functional Group Analysis

The structure of this compound contains four key functional groups, each with implications for its reactivity and disposal:

  • Aromatic Ring: Aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[6] Complete destruction, typically via high-temperature incineration, is the preferred disposal method to prevent environmental release.[7]

  • Aldehyde: Aldehydes are reactive and can be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[8] While some simple aldehydes can be chemically neutralized, this is not recommended for a complex, multi-functional molecule like this without a validated, specific protocol.[9][10]

  • Terminal Alkyne: The terminal alkyne C-H bond is weakly acidic and can form explosive metal acetylides with certain metals.[11] This reactivity necessitates segregation from incompatible metal salts and strong bases.

  • Primary Alcohol: While the hydroxyl group itself is common, its presence adds to the molecule's polarity and potential for biological interaction.

Given this profile—an orally toxic, combustible solid containing a persistent aromatic ring—the guiding principle for disposal is containment and destruction by a licensed hazardous waste facility . Drain or standard trash disposal is strictly prohibited.

Section 2: Core Principles of Hazardous Waste Management

All chemical waste disposal is governed by regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Adherence to these institutional and federal guidelines is mandatory.

  • Point of Generation: Waste must be managed at or near the location where it is generated, within a designated Satellite Accumulation Area (SAA) .[14][15][16]

  • Waste Minimization: Whenever possible, experimental scales should be reduced and only the necessary amount of chemical should be ordered to minimize waste generation.[14]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[12][15]

  • Containment: Waste containers must be appropriate for the chemical, kept in good condition, and securely closed except when adding waste.[12][14]

Section 3: Step-by-Step Disposal Protocol

This protocol applies to pure, unused this compound and materials (e.g., weighing paper, gloves) grossly contaminated with it.

3.1. Required Personal Protective Equipment (PPE)

Based on the compound's irritant properties and the potential for dust generation, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of aerosolizing the solid powder, work should be conducted in a certified chemical fume hood.

3.2. Waste Segregation and Container Selection

  • Designate the Waste Stream: this compound is a non-halogenated solid organic hazardous waste . It must not be mixed with halogenated solvents, aqueous waste, or reactive chemicals.

  • Select a Container:

    • Use a wide-mouth solid waste container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • Ensure the container has a secure, screw-top lid to prevent spills and release of vapors.[12]

    • The container must be clean, in good condition, and free of any damage.[15]

    • Place the container in a designated SAA, preferably within secondary containment (such as a tray or bin).[12][15]

3.3. Labeling the Hazardous Waste Container

Proper labeling is a critical compliance and safety requirement. The moment the first particle of waste enters the container, it must be labeled.[16]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[12][16]

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[12]

  • Hazard Characteristics: Clearly indicate "Toxic" and "Irritant".

  • Generator Information: Your name, department, and room number.[12]

3.4. Accumulation and Storage in the Satellite Accumulation Area (SAA)

  • Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.

  • Securely close the container lid immediately after adding waste.[14][15]

  • Store the container in your lab's designated SAA, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12][17]

  • Waste may be accumulated for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste.[14][15] However, it is best practice to schedule regular pickups to minimize stored quantities.[18]

3.5. Arranging for Final Disposal

  • Once the container is full or you are ready to have it removed, contact your institution's Environmental Health & Safety (EHS) department.

  • Follow their specific procedures for requesting a hazardous waste pickup.

  • Do not attempt to transport the waste yourself. Trained EHS personnel or a licensed hazardous waste contractor will collect the container for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of, likely via incineration.

Section 4: Emergency Spill Management

For small spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE detailed in section 3.1.

  • Contain Spread: Gently sweep the solid material into a pile, avoiding dust creation. If necessary, lightly moisten the absorbent material (e.g., vermiculite) before applying it to the spill.

  • Collect Waste: Carefully scoop the spilled material and any contaminated absorbent into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), then with soap and water. Dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (Unused chemical or contaminated debris) assess Hazard Assessment - Acute Toxin (Oral) - Irritant - Combustible Solid start->assess prohibit Prohibited Disposal Routes (Drain, Regular Trash, Evaporation) assess->prohibit select_container Select & Label Container - Non-Halogenated Solid Waste - Compatible, Sealed Container - Affix Hazardous Waste Label assess->select_container store Store in Satellite Accumulation Area (SAA) - Segregate from Incompatibles - Keep Container Closed select_container->store pickup Arrange for Disposal - Contact EHS Office - Schedule Waste Pickup store->pickup end Final Disposal (Incineration by licensed waste facility) pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (CAS No. 544707-13-3). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, thereby fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

This compound is a bifunctional molecule containing an aromatic aldehyde and a terminal propargyl alcohol. While comprehensive toxicological data for this specific compound is limited, a robust safety protocol can be established by considering the hazards associated with its functional groups.

GHS Classification: The primary known hazard for this compound is Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[1][2] This classification necessitates careful handling to prevent ingestion.

Inferred Hazards from Functional Groups:

  • Aromatic Aldehyde: Benzaldehyde and its derivatives can cause skin and eye irritation.[3][4][5] While some studies indicate benzaldehyde is not a contact sensitizer, it can produce allergic reactions in maximization tests.[3] Inhalation of high concentrations of benzaldehyde vapors has been shown to cause ocular and nasal irritation in animal studies.[3]

  • Propargyl Alcohol: This functional group is associated with more severe hazards. Propargyl alcohol is known to be irritating to the eyes, skin, and respiratory tract.[6][7] It can be absorbed through the skin and may cause systemic effects, including damage to the liver and kidneys.[6]

Based on this analysis, it is prudent to handle this compound as a compound that is harmful if swallowed and a potential skin, eye, and respiratory irritant.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[2][5]
Molecular Weight 174.20 g/mol [2][5]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[1][2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The selection of PPE is based on the combined hazards of the aromatic aldehyde and propargyl alcohol functionalities.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against potential eye irritation from splashes of the solid or its solutions.[8] Propargyl alcohol can cause severe eye irritation or damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves should be inspected before use and disposed of properly after handling.Prevents skin contact, which can lead to irritation and potential absorption of the compound.[6][8]
Skin and Body Protection A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.Minimizes skin exposure to the chemical.[8]
Respiratory Protection Handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.Aromatic aldehydes and propargyl alcohols can be respiratory irritants.[3][6][7]
Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for safety and experimental integrity.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receiving & Inspection Receiving & Inspection Storage Storage Receiving & Inspection->Storage Intact Quarantine & Report Quarantine & Report Receiving & Inspection->Quarantine & Report Damaged Pre-use Preparation Pre-use Preparation Storage->Pre-use Preparation Weighing & Dispensing Weighing & Dispensing Pre-use Preparation->Weighing & Dispensing Solution Preparation Solution Preparation Weighing & Dispensing->Solution Preparation Reaction/Application Reaction/Application Solution Preparation->Reaction/Application Decontamination Decontamination Reaction/Application->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Waste Storage Waste Storage Waste Segregation->Waste Storage Disposal Pickup Disposal Pickup Waste Storage->Disposal Pickup

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product name and CAS number on the label match the order.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Handling:

    • All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas) to handle the solid, avoiding the creation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Response:

    • Small Spills: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite), and collect the material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.

  • No Mixing: Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, as terminal alkynes can be reactive.

  • Contaminated Materials: All contaminated materials, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in the designated hazardous waste container.

Waste Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition.

Disposal Procedure:

  • Licensed Disposal Service: The disposal of chemical waste must be handled by your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

  • Container Decontamination: Triple-rinse empty containers that held the compound with a suitable solvent (e.g., acetone or methanol). Collect the rinsate as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines. Deface the original label before disposal.

Rationale for Disposal Protocol: The terminal alkyne group has the potential for reactivity, and aromatic compounds may have ecotoxicological effects. Therefore, segregation and professional disposal are necessary to prevent unintended reactions in waste streams and to protect the environment. Some aldehyde wastes can be neutralized before disposal; however, this should only be done in accordance with your institution's specific procedures and local regulations, as some treatment methods may not be permissible.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.